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4-Amino-2-fluorobenzene-1-sulfonyl fluoride Documentation Hub

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  • Product: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride
  • CAS: 1989659-91-7

Core Science & Biosynthesis

Foundational

Harnessing the Dichotomy of Fluorine: A Guide to its Electronic Effects on Benzene-1-Sulfonyl Fluoride Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—a potent inductive electron-withdrawing effect coupled with a weak resonance-donating capacity—create a nuanced electronic landscape that can be exploited to fine-tune molecular reactivity and properties. This guide provides an in-depth exploration of the electronic effects of fluorine substitution on benzene-1-sulfonyl fluoride derivatives. We will dissect the theoretical underpinnings of these effects, present methodologies for their quantification, and provide practical insights into how they are leveraged in the synthesis and application of these critical compounds, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and covalent drug design.

Introduction: The Benzene-1-Sulfonyl Fluoride Core and the Fluorine Anomaly

Benzene-1-sulfonyl fluoride and its derivatives have emerged from relative obscurity to become powerhouse reagents and structural motifs in diverse scientific fields.[1] Their remarkable stability, often inert to harsh conditions like refluxing aniline, stands in stark contrast to their more reactive sulfonyl chloride counterparts.[2] Yet, this stability is not absolute; their reactivity can be "awakened" under specific conditions, allowing the sulfur(VI) center to engage in highly reliable and selective reactions with nucleophiles.[3][4] This unique balance of stability and latent reactivity is the foundation of SuFEx click chemistry, a powerful tool for rapidly assembling complex molecules.[5][3]

The introduction of fluorine onto the benzene ring adds another layer of control. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing effect through the sigma bond network (a negative inductive effect, -I).[6] However, its lone pair electrons can participate in pi-conjugation with the aromatic ring, donating electron density (a positive resonance effect, +R).[6][7] It is the delicate and often counterintuitive interplay of these opposing forces that dictates the ultimate electronic character of the molecule and the reactivity of the sulfonyl fluoride moiety. Understanding and controlling this interplay is paramount for rational molecular design.

The Dual Nature of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a context-dependent balance between its inductive and resonance contributions.

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect propagates through the sigma bonds, acidifying the aromatic protons and deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[6][8]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring's pi-system.[9] This donation of electron density is most pronounced at the ortho and para positions. While the resonance effect of fluorine is weaker than its inductive effect, it is responsible for directing incoming electrophiles to these positions.[6][7]

For halogens, the strong -I effect outweighs the weaker +R effect, making them net deactivators of the aromatic ring. However, the +R effect is still influential in determining the regioselectivity of reactions.[8] This electronic dichotomy is the key to rationally tuning the properties of the molecule.

G cluster_ring Fluorobenzene Ring cluster_effects Electronic Effects ring F F C1 C C2 C C3 C C4 C C5 C C6 C inductive Inductive Effect (-I) Strong Electron Withdrawal inductive->C1 σ-bond polarization resonance Resonance Effect (+R) Weak Electron Donation resonance->C2 π-system donation (ortho/para) resonance->C4 caption Fig 1. Opposing electronic effects of fluorine.

Caption: Duality of Fluorine: Inductive withdrawal vs. Resonance donation.

Quantifying Electronic Effects: Hammett Parameters

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on a benzene ring.[10][11] By measuring the effect of a substituent on the ionization of benzoic acid, we can assign Hammett constants (σ) that separate inductive and resonance effects based on position.

  • σ_meta (σm): Primarily reflects the inductive effect, as the meta position cannot effectively participate in resonance with the substituent.

  • σ_para (σp): Represents the net sum of both inductive and resonance effects.

The difference between σp and σm can thus provide a measure of the resonance contribution.

Table 1: Hammett Constants for Selected Substituents

Substituentσ_meta (σm)σ_para (σp)Dominant Effect at para Position
-F0.340.06Weakly withdrawing (Inductive > Resonance)
-Cl0.370.23Withdrawing (Inductive > Resonance)
-NO₂0.710.78Strongly withdrawing (Inductive & Resonance)
-OCH₃0.12-0.27Donating (Resonance > Inductive)
-SO₂F0.790.91Very Strongly Withdrawing

Data compiled from authoritative sources.[10][12]

As shown in Table 1, the σp value for fluorine (0.06) is significantly less positive than its σm value (0.34), confirming the presence of an opposing, electron-donating resonance effect that partially cancels the strong inductive withdrawal at the para position. The -SO₂F group itself is one of the most strongly electron-withdrawing groups, a fact that is critical to its function.

Impact on Reactivity and Application in Drug Discovery

The electronic modifications imparted by fluorine substitution directly translate to the reactivity of the sulfonyl fluoride "warhead." This is of paramount importance in the design of covalent inhibitors, which form stable bonds with target proteins.[13] Sulfonyl fluorides are particularly effective at targeting nucleophilic amino acid residues such as lysine, tyrosine, and histidine.[2][13]

By adding electron-withdrawing fluorine atoms to the benzene ring, the electron density at the sulfur atom of the SO₂F group is decreased. This renders the sulfur atom more electrophilic and, consequently, more susceptible to nucleophilic attack by an amino acid side chain.[13] This principle allows for the rational "tuning" of a covalent warhead's reactivity:

  • Increased Reactivity: A benzene ring substituted with one or more fluorine atoms (or other electron-withdrawing groups) will result in a more reactive sulfonyl fluoride.

  • Decreased Reactivity: A benzene ring with electron-donating groups will yield a less reactive sulfonyl fluoride.

This ability to modulate reactivity is crucial for achieving target selectivity and minimizing off-target effects in drug development.[13][14]

G substituent Ring Substituent (e.g., -F, -H, -OCH3) ring Benzene-1-Sulfonyl Fluoride Core substituent->ring Electronic Effect (-I, +R) reactivity Modulated Electrophilicity at Sulfur (δ+) ring->reactivity Determines bond Covalent Bond Formation reactivity->bond Governs Rate protein Target Protein (Lys, Tyr Residue) protein->bond Nucleophilic Attack caption Fig 2. Tuning warhead reactivity via substitution.

Caption: Rational design of covalent inhibitors by modulating reactivity.

Experimental Analysis and Characterization

The electronic consequences of fluorine substitution are readily observable using standard analytical techniques.

Spectroscopic Characterization
  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exquisitely sensitive probe of the local electronic environment.[15] The chemical shift of the fluorine atom in the SO₂F group is directly influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift in the ¹⁹F signal. Furthermore, the large chemical shift dispersion of ¹⁹F NMR allows for the unambiguous identification of different fluorine environments in polyfluorinated compounds.[16][17]

  • Infrared (IR) Spectroscopy: The stretching frequencies of the S=O bonds are sensitive to the electron density on the sulfur atom. Electron-withdrawing groups on the benzene ring pull electron density away from the sulfonyl group, leading to a strengthening and shortening of the S=O bonds. This results in a shift to higher wavenumbers (e.g., >1400 cm⁻¹ for the asymmetric stretch and >1200 cm⁻¹ for the symmetric stretch).

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the electronic properties of these molecules.[18] DFT can be used to:

  • Calculate electrostatic potential maps, visualizing electron-rich and electron-poor regions.

  • Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy, induced by electron-withdrawing substituents, indicates greater electrophilicity and reactivity towards nucleophiles.[18]

  • Model reaction pathways and transition states, providing mechanistic insights that are difficult to obtain experimentally.[19][20]

Experimental Protocol: Synthesis of 4-Fluorobenzene-1-sulfonyl Fluoride

This protocol details a robust and common method for the synthesis of a fluorinated benzene-1-sulfonyl fluoride via halogen exchange from its corresponding sulfonyl chloride. This self-validating system relies on the significant difference in boiling points between the starting material and the product for purification.

Objective: To synthesize 4-fluorobenzene-1-sulfonyl fluoride from 4-fluorobenzene-1-sulfonyl chloride.

Materials:

  • 4-Fluorobenzene-1-sulfonyl chloride (1.0 eq)

  • Potassium fluoride (KF), spray-dried (2.0 eq)

  • Acetonitrile (anhydrous)

  • 18-Crown-6 (0.1 eq, optional catalyst)

  • Round-bottom flask

  • Reflux condenser with drying tube

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq). Add anhydrous acetonitrile to create a stirrable slurry.

  • Starting Material: Add 4-fluorobenzene-1-sulfonyl chloride (1.0 eq) to the slurry via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. The causality for heating is to provide sufficient activation energy for the nucleophilic substitution of chloride with fluoride.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid KF and KCl byproduct and wash the solid cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 4-fluorobenzene-1-sulfonyl fluoride as a colorless liquid.

Characterization:

  • ¹H NMR (CDCl₃): Expected to show complex multiplets in the aromatic region (approx. 7.2-8.0 ppm).

  • ¹⁹F NMR (CDCl₃): Expected to show two signals: one for the fluorine on the ring and one for the fluorine of the -SO₂F group.

  • IR (neat): Characteristic strong absorbances for S=O asymmetric stretch (~1415 cm⁻¹) and symmetric stretch (~1210 cm⁻¹), and C-F stretch (~1100-1250 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the product's mass.

G start Assemble Dry Glassware (Inert Atmosphere) add_reagents Add KF, 18-Crown-6, & Anhydrous MeCN start->add_reagents add_sm Add 4-Fluorobenzene- 1-sulfonyl Chloride add_reagents->add_sm reflux Heat to Reflux (82°C, 4-12h) add_sm->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup Cool, Filter Solids, Wash with MeCN monitor->workup Complete evap Concentrate Filtrate (Rotovap) workup->evap distill Purify by Vacuum Distillation evap->distill characterize Characterize Product (NMR, IR, MS) distill->characterize end Pure Product characterize->end caption Fig 3. Workflow for sulfonyl fluoride synthesis.

Sources

Exploratory

Reactivity profile of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride vs sulfonyl chlorides

The following technical guide details the reactivity profile of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride, contrasting it with traditional sulfonyl chlorides. Executive Summary: The "Sleeping Beauty" Paradigm The shift...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride, contrasting it with traditional sulfonyl chlorides.

Executive Summary: The "Sleeping Beauty" Paradigm

The shift from sulfonyl chlorides to sulfonyl fluorides represents a fundamental change in covalent drug discovery and bioconjugation. While sulfonyl chlorides are highly reactive, indiscriminate electrophiles, sulfonyl fluorides—specifically 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFsf) —operate as "sleeping beauties." They possess high thermodynamic stability (resistance to hydrolysis and reduction) but exhibit potent, selective reactivity upon specific activation.[1]

This guide analyzes the physicochemical distinctiveness of AFsf, highlighting how the ortho-fluorine substituent and the para-amino group fine-tune its warhead properties for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Chemical Profile & Structural Logic[3][4]

The Stability-Reactivity Paradox

The core differentiator between AFsf and its chloride analog lies in the bond dissociation energy and the nature of the leaving group.

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Bond Energy S–Cl: ~46 kcal/mol (Weak)S–F: ~90 kcal/mol (Strong)
Hydrolysis (

)
Minutes to Hours (pH dependent)Weeks to Months (Resistant)
Redox Stability Susceptible to reduction (S-Cl cleavage)Inert to reduction (Heterolytic cleavage only)
Mechanism Indiscriminate Nucleophilic AttackSuFEx (Defined Activation Required)
The Ortho-Fluoro Effect

In 4-Amino-2-fluorobenzene-1-sulfonyl fluoride , the substituents play opposing electronic roles that create a "Goldilocks" warhead:

  • 4-Amino Group (EDG): Through resonance (+M effect), the amino group donates electron density into the benzene ring, stabilizing the sulfonyl center and reducing its electrophilicity. This prevents non-specific background reactions.[2]

  • 2-Fluoro Group (EWG): Located ortho to the sulfonyl group, the fluorine atom exerts a strong inductive withdrawal (-I effect). This locally activates the sulfur center for nucleophilic attack only when the transition state is stabilized (e.g., inside a protein pocket or by a catalyst).

Critical Advantage: The chloride analog (4-amino-2-fluorobenzenesulfonyl chloride) is synthetically difficult to handle as a free base because the nucleophilic amine can attack the electrophilic sulfonyl chloride of a neighboring molecule, leading to rapid polymerization. AFsf is stable as a free aniline , allowing it to be used as a modular building block.

Reactivity Landscape & Mechanism[4]

SuFEx Activation

Unlike chlorides, which react via classical


-type mechanisms often requiring dry solvents and bases to scavenge HCl, AFsf undergoes Sulfur(VI) Fluoride Exchange (SuFEx) . This reaction is unique because the fluoride ion is a poor leaving group in the absence of assistance but becomes excellent when "pulled" by silicon or "pushed" by specific hydrogen bonding.
Mechanism Diagram: SuFEx Activation

SuFEx_Mechanism cluster_0 Resting State cluster_1 Activation Pathways cluster_2 Transition State S_F Sulfonyl Fluoride (Stable Warhead) Si_Act Si-Activation (Silyl Ether) S_F->Si_Act + TMS-Ether / DBU H_Act H-Bond Activation (Protein Pocket) S_F->H_Act + Tyr/Ser/Lys TS Pentacoordinate Sulfur(VI) Intermediate Si_Act->TS Si-F Interaction H_Act->TS H-Bond Network Product Sulfonate/Sulfonamide (Stable Linkage) TS->Product - [Si-F] or HF

Caption: The SuFEx mechanism relies on "pulling" the fluoride via Silicon-Fluorine affinity or stabilizing the leaving group via H-bonding networks in protein active sites.[3]

Selectivity in Biological Systems

In drug discovery, AFsf is used as a Targeted Covalent Inhibitor (TCI) .

  • Chlorides: React rapidly with water and glutathione (GSH) in the cytosol, leading to high clearance and toxicity.

  • Fluorides (AFsf): Remain inert in the cytosol. Reaction occurs only when the inhibitor binds to the target protein, placing the

    
     group in close proximity to a nucleophilic residue (Ser, Tyr, Lys, His). The local environment (often an oxyanion hole) catalyzes the fluoride departure.
    

Experimental Protocols

Synthesis of Sulfonyl Fluorides from Chlorides

While AFsf is commercially available, it can be synthesized from the corresponding chloride or sulfonic acid. The "sandwiched" bifluoride method is the industry standard for high yield and operational simplicity.

Protocol: KHF₂ Mediated Cl-F Exchange

  • Reagents: 4-Amino-2-fluorobenzenesulfonyl chloride (1.0 eq),

    
     (saturated aq. solution, >2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve the sulfonyl chloride in MeCN.

    • Add saturated aqueous

      
       dropwise at 
      
      
      
      .
    • Stir vigorously at room temperature for 2–4 hours.

    • Note: The biphasic system allows the chloride (organic phase) to interface with the fluoride (aqueous phase).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation:

    
     NMR is diagnostic. The sulfonyl fluoride signal appears distinctively at 
    
    
    
    to
    
    
    ppm, while the aryl fluoride is typically
    
    
    to
    
    
    ppm.
Handling the Free Amine

Crucial Step: Unlike the chloride, AFsf does not require protection of the amine during storage.

  • Coupling Reaction: To attach AFsf to a drug scaffold (R-COOH):

    • Use standard amide coupling (EDC/HOBt or HATU) in DMF/DCM.

    • Observation: The

      
       group is stable to these coupling conditions, whereas a 
      
      
      
      would hydrolyze or react with the coupling agents.[1][4][3]

Comparative Data Summary

The following table summarizes the operational differences for a researcher selecting between the chloride and fluoride forms.

Property4-Amino-2-fluorobenzene-1-sulfonyl Chloride 4-Amino-2-fluorobenzene-1-sulfonyl Fluoride
Storage Store under Argon,

, as HCl salt.
Store on shelf, RT, as free base.
Water Tolerance Intolerant (Hydrolyzes to sulfonic acid).High (Stable in aqueous buffers).
Chromatography Decomposes on silica gel.Stable on silica gel (flash chromatography possible).
Amine Compatibility Self-reactive (polymerizes).Orthogonal (Amine can be derivatized without affecting

).
Primary Use Intermediate for immediate consumption.Late-stage warhead or chemical probe.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Bull, J. A., et al. (2025). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. [Link]

  • Baran, P. S., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for coupling 4-Amino-2-fluorobenzene-1-sulfonyl fluoride with carboxylic acids

Executive Summary & Chemical Strategy This application note details the protocol for coupling 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: Common derivative scaffold) with diverse carboxylic acids. This specific ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This application note details the protocol for coupling 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: Common derivative scaffold) with diverse carboxylic acids. This specific aniline derivative serves as a critical "warhead" precursor in the synthesis of covalent inhibitors and proteolysis targeting chimeras (PROTACs).

The Chemical Challenge: Electronic Deactivation

The primary synthetic challenge lies in the electronics of the aniline. The amino group (


) is severely deactivated by two electron-withdrawing groups (EWGs):
  • The Sulfonyl Fluoride (

    
    ):  A strong EWG at the para position relative to the amine.
    
  • The Ortho-Fluorine (

    
    ):  Located ortho to the sulfonyl group (and meta to the amine), this atom exerts an inductive withdrawing effect.
    

Consequence: The nucleophilicity of the aniline nitrogen is significantly lower than that of standard anilines. Standard coupling conditions (e.g., EDC/NHS) often result in sluggish reaction rates or incomplete conversion.

The Solution: High-Energy Activation

To overcome this nucleophilic deficit, the carboxylic acid must be converted into a highly reactive electrophile. Two methods are validated in this protocol:

  • Method A (HATU/HOAt): Preferred for complex acids, peptides, or small-scale discovery chemistry.

  • Method B (Acid Chloride): Preferred for simple acids, steric bulk, or scale-up where atom economy is prioritized.

Stability of the SuFEx Handle

Crucially, the sulfonyl fluoride moiety is remarkably stable under these coupling conditions. Unlike sulfonyl chlorides, the


 bond is resistant to hydrolysis and does not react with the bases (DIPEA, TEA) or coupling agents used here, provided "SuFEx activation" conditions (e.g., silyl ethers or specific calcium catalysts) are avoided during the coupling step.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting the correct method.

G cluster_stability Stability Check Start Carboxylic Acid (R-COOH) Decision Substrate Complexity? Start->Decision Amine 4-Amino-2-fluorobenzene- 1-sulfonyl fluoride CouplingA Nucleophilic Attack (Slow kinetics due to EWGs) Amine->CouplingA CouplingB Nucleophilic Attack (Fast kinetics) Amine->CouplingB HATU Activation: HATU/DIPEA (Generates Aza-benzotriazole ester) Decision->HATU Complex/Chiral Acid AcidCl Activation: (COCl)2 or SOCl2 (Generates Acid Chloride) Decision->AcidCl Simple/Achiral Acid HATU->CouplingA Product SuFEx Amide Product (Stable SO2F Warhead) CouplingA->Product AcidCl->CouplingB CouplingB->Product Check SO2F Group Intact? YES (Stable to DIPEA/DMF)

Caption: Decision tree for coupling electron-deficient SuFEx anilines. Method selection depends on acid complexity.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Acids prone to racemization, expensive substrates, or parallel synthesis.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (

    
     equiv)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

    
     equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)
  • Solvent: Anhydrous DMF or DMA (Concentration

    
    )
    

Procedure:

  • Activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF.
    
  • Add HATU (

    
     equiv) followed by DIPEA  (
    
    
    
    equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.
  • Addition: Add the 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (

    
     equiv) and the remaining DIPEA  (
    
    
    
    equiv).
  • Reaction: Stir at RT.

    • Time: Due to the poor nucleophilicity, this reaction may require 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours (monitored by LCMS), heat to 40–50°C. The

      
       group is stable at this temperature in DMF.
      
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove unreacted amine and DIPEA).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Acid Chloride Activation (Robust)

Best for: Sterically hindered acids, simple aromatic acids, or scale-up.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Oxalyl Chloride (

    
     equiv) + catalytic DMF (1-2 drops)
    
  • 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (

    
     equiv)
    
  • Base: Pyridine (

    
     equiv) or Triethylamine (
    
    
    
    equiv)
  • Solvent: Anhydrous DCM (Dichloromethane)

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in anhydrous DCM (

    
    ) under inert atmosphere (
    
    
    
    ). Cool to 0°C.[1]
  • Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Allow to warm to RT and stir until gas evolution ceases (1–2 hours).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To the acid chloride solution, add 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (

    
     equiv) followed by Pyridine  (
    
    
    
    equiv).
  • Reaction: Stir at RT for 2–6 hours. This method is kinetically faster than HATU.

  • Workup: Dilute with DCM, wash with 1M HCl and Brine. Dry and concentrate.

Analytical Data & Troubleshooting

Expected Analytical Signatures

When characterizing the product, specific NMR and MS signals confirm the integrity of the SuFEx warhead.

FeatureMethodExpected Signal / Observation

NMR
Sulfonyl Fluoride Singlet around +65 ppm (relative to

). This is the diagnostic peak for

.

NMR
Aryl Fluoride Multiplet/Singlet around -100 to -110 ppm (depending on substitution).

NMR
Amide NH Downfield singlet, typically

9.5 – 10.5 ppm
(due to electron-poor ring).
LC-MS Stability Product mass

or

. Note: Ensure the MS source does not hydrolyze the fluoride.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of aniline.Switch from HATU to Method B (Acid Chloride) . Alternatively, use microwave irradiation (50°C, 30 min) with HATU.
Hydrolysis of

High pH or aqueous base exposure.Avoid strong hydroxide bases (NaOH/LiOH). Use mild acid washes (Citric Acid) instead of prolonged basic workups.
Side Products Reaction at sulfonamide?Unlikely. The

is not a nucleophile. If observed, ensure reagents are dry; water can hydrolyze the acid chloride.

References

  • Foundational SuFEx Chemistry: Dong, J., Sharpless, K. B., Kwong, L., Fokin, V. V. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Sulfonyl Fluoride Probes in Chemical Biology: Jones, L. H. (2022).[3] Sulfonyl fluorides in chemical biology and drug discovery. RSC Medicinal Chemistry, 13, 1262-1272. [Link]

  • Amide Coupling with HATU (General Protocol): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Stability of Sulfonimidoyl Fluorides (Related Chemistry): Greed, S., et al. (2020).[7] Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides.[7] Chemistry – A European Journal, 26(55), 12533-12538. [Link]

Sources

Application

Application Note: Optimizing SuFEx Reaction Conditions for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (4-A-2-F-BSF) represents a unique class of "amphoteric" SuFEx (Sulfur-Fluoride Exchange) hubs. Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

4-Amino-2-fluorobenzene-1-sulfonyl fluoride (4-A-2-F-BSF) represents a unique class of "amphoteric" SuFEx (Sulfur-Fluoride Exchange) hubs. Unlike standard sulfonyl fluorides, this molecule possesses both a nucleophilic handle (4-amino) and an electrophilic warhead (1-sulfonyl fluoride) on the same aromatic scaffold.

The presence of the ortho-fluorine atom is critical; it electronically activates the sulfur center via induction (


 effect), counteracting the resonance deactivation (

effect) from the para-amino group. This specific electronic "push-pull" creates a stability window that allows this molecule to serve as a versatile connector in drug discovery and proteomic profiling.

Key Challenges:

  • Self-Polymerization: Preventing intermolecular reaction between the amine of one molecule and the sulfonyl fluoride of another.

  • Chemoselectivity: Directing reaction exclusively to the

    
     handle while preserving the amine, or vice versa.
    
  • Hydrolytic Stability: Maintaining the integrity of the S-F bond during workup.

This guide details the Accelerated SuFEx Click Chemistry (ASCC) protocols optimized for this specific substrate, utilizing the BTMG/HMDS catalytic system to ensure high yields and strict chemoselectivity.

Mechanistic Insight: The BTMG/HMDS System

To optimize conditions, one must understand the activation mechanism. Standard bases (TEA, DIPEA) are often insufficient for rapid SuFEx. We utilize 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) , a hindered superbase, in conjunction with Hexamethyldisilazane (HMDS) .[1][2][3]

Figure 1: Catalytic Cycle of Accelerated SuFEx

The following diagram illustrates the synergistic activation of the sulfonyl fluoride by BTMG and the silyl-transfer role of HMDS, which drives the reaction forward by forming the thermodynamically stable Si-F bond.[1]

SuFEx_Mechanism Substrate 4-A-2-F-BSF (Electrophile) Transition Pentacoordinate Sulfur Intermediate Substrate->Transition Alcohol ROH (Nucleophile) Intermediate Silyl Ether (RO-TMS) Alcohol->Intermediate HMDS / BTMG HMDS HMDS (Silyl Source) HMDS->Intermediate BTMG BTMG (Catalyst) BTMG->Transition Activates S-F Intermediate->Transition + Substrate Product Sulfonate (Ar-SO2-OR) Transition->Product Byproduct TMS-F (Gas/Volatile) Transition->Byproduct Driving Force (130 kcal/mol)

Caption: Figure 1: Synergistic BTMG/HMDS catalysis. The formation of the strong Si-F bond (TMS-F) renders the reaction irreversible and rapid.

Optimization Matrix: Reaction Variables

The following table summarizes the screening of conditions specifically for 4-A-2-F-BSF . The goal is to maximize yield of the sulfonate product (reaction at


) while avoiding aniline side-reactions.
VariableConditionOutcomeRecommendation
Catalyst DBU (10-20 mol%)Slow conversion (>12h); minor amine coupling observed.Not Recommended
Catalyst BTMG (1-5 mol%) Rapid conversion (<30 min); excellent chemoselectivity. Preferred
Additive NoneIncomplete reaction; requires anhydrous conditions.Use only if substrate is silylated.
Additive HMDS (0.6 eq) In-situ silylation of nucleophile; scavenges HF. Preferred
Solvent DCMModerate solubility; slower kinetics.Alternative
Solvent Acetonitrile (MeCN) High solubility; optimal dipole for transition state. Preferred
Temp 50°C - 80°CIncreased risk of aniline attacking sulfonyl fluoride (polymerization).Avoid
Temp RT (20-25°C) Kinetic control favors reaction with activated silyl ether. Preferred

Experimental Protocols

Protocol A: Chemoselective SuFEx Coupling (The "Click")

Objective: React the sulfonyl fluoride with a phenol or alcohol partner, leaving the aniline intact for future diversity.

Reagents:

  • Substrate: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Phenol/Alcohol derivative (1.1 equiv)

  • Catalyst: BTMG (0.05 equiv / 5 mol%)

  • Additive: HMDS (0.6 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the Nucleophile (1.1 equiv) and 4-A-2-F-BSF (1.0 equiv) in anhydrous MeCN.

  • Silylation (In-situ): Add HMDS (0.6 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

    • Note: Evolution of

      
       gas may be observed (bubbling), indicating silylation of the alcohol.
      
  • Catalysis: Add BTMG (5 mol%) in one portion.

  • Reaction: Stir vigorously at RT.

    • Monitoring: Monitor by TLC or LCMS. The reaction typically completes within 15–45 minutes.

    • Validation: Look for the disappearance of the sulfonyl fluoride peak in

      
       NMR (approx +65 ppm) and appearance of TMS-F (-156 ppm).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The volatile byproducts (TMS-F, excess HMDS, BTMG) are largely removed.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

    • Caution: Do not use amine-functionalized silica, as it may react with unreacted starting material.

Protocol B: Orthogonal Amine Functionalization

Objective: React the aniline (e.g., amide coupling) while preserving the sulfonyl fluoride warhead.

Reagents:

  • Substrate: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

  • Electrophile: Acid Chloride or Anhydride

  • Base: Mild base (Pyridine or

    
    )
    
  • Solvent: DCM or THF

Procedure:

  • Dissolution: Dissolve 4-A-2-F-BSF in DCM (0.1 M).

  • Base Addition: Add Pyridine (1.2 equiv). Avoid strong nucleophilic bases like DMAP, which can hydrolyze the

    
    .
    
  • Coupling: Dropwise add the Acid Chloride (1.0 equiv) at 0°C.

  • Warm: Allow to warm to RT over 2 hours.

  • Quench: Quench with dilute

    
     (1M) to remove pyridine.
    
    • Critical: Perform the aqueous wash quickly and with cold water to prevent hydrolysis of the sulfonyl fluoride.

  • Dry: Dry organic layer over

    
     immediately.
    

Quality Control & Troubleshooting

Visualization: Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields or side reactions.

Troubleshooting Start Issue: Low Yield / Side Products CheckNMR Check 19F NMR Start->CheckNMR MissingSF Signal at +65 ppm missing? CheckNMR->MissingSF NewPeaks New peaks at -156 ppm (TMS-F)? MissingSF->NewPeaks Yes NoRxn Reaction stalled. Increase BTMG to 10 mol%. MissingSF->NoRxn No (SM remains) Hydrolysis Hydrolysis occurred. Dry solvents/reagents. NewPeaks->Hydrolysis Broad/Acidic Peaks Polymer Broad signals? Polymerization via Aniline. Lower Conc. or Protect Amine. NewPeaks->Polymer No Product Peak

Caption: Figure 2: Troubleshooting logic based on


 NMR signatures.
Analytical Checkpoints
  • 
     NMR:  This is the most powerful tool.
    
    • Starting Material (

      
      ): Singlet around +64 to +66 ppm .
      
    • Starting Material (Ar-F): Multiplet around -100 to -110 ppm .

    • Product (Sulfonate): The +65 ppm signal disappears.

    • Byproduct (TMS-F): Doublet around -156 ppm .

  • LCMS:

    • Sulfonyl fluorides often do not ionize well in ESI+. Look for the hydrolyzed sulfonic acid mass

      
       if the run uses aqueous mobile phases, or use APCI.
      
    • Tip: Run LCMS using non-acidic mobile phases (Ammonium Formate) to prevent on-column hydrolysis.

References

  • Sharpless, K. B., et al. (2014).[4][1][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Moses, J. E., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie.

  • Dong, J., et al. (2021). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles.

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amide Coupling with 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Welcome to the technical support center for optimizing amide coupling reactions involving 4-Amino-2-fluorobenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4-Amino-2-fluorobenzene-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their sulfonamide synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is analyzed to provide you with a clear understanding of the underlying causes and to offer practical, step-by-step solutions.

Q1: Why is the yield of my amide coupling reaction with 4-Amino-2-fluorobenzene-1-sulfonyl fluoride consistently low?

A1: Low yields in sulfonamide synthesis from sulfonyl fluorides can stem from several factors, primarily related to the inherent stability and reduced reactivity of the sulfonyl fluoride group compared to the more traditional sulfonyl chlorides.[1][2] Here are the most common causes and their respective solutions:

  • Inadequate Activation of the Sulfonyl Fluoride: The S-F bond is strong, making the sulfur atom less electrophilic.

    • Solution: Employ a Lewis acid catalyst to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf2)2] has been shown to be a highly effective catalyst for this purpose, activating a wide range of sulfonyl fluorides for nucleophilic attack by amines.[1][2][3] Alternatively, a catalytic amount of 1-hydroxybenzotriazole (HOBt) in combination with silicon additives can also significantly enhance the reaction rate and yield.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving the reaction to completion.

    • Solution: Screen different solvents and bases. For Ca(NTf2)2 catalysis, tert-amyl alcohol has been identified as an ideal solvent.[3] In other cases, polar aprotic solvents like DMSO or MeCN can be effective.[4][5] The choice of base is also crucial; a non-nucleophilic organic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge the HF generated during the reaction without competing with the primary amine.

  • Steric Hindrance: If either the amine or the sulfonyl fluoride is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: For sterically demanding substrates, catalytic methods using HOBt have proven particularly efficient, yielding excellent results where other methods may fail.[4] Increasing the reaction temperature or using microwave irradiation can also help overcome steric barriers.

Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: The persistence of starting materials is a clear indication of insufficient reactivity. Here’s a workflow to address this issue:

G start Unreacted Starting Material Detected check_activation Is a catalyst being used? start->check_activation add_catalyst Introduce a Lewis Acid (e.g., Ca(NTf2)2) or a nucleophilic catalyst (e.g., HOBt). check_activation->add_catalyst No increase_temp Increase Reaction Temperature (e.g., to 60°C or higher). check_activation->increase_temp Yes monitor_progress Monitor reaction by LC-MS or 19F NMR. add_catalyst->monitor_progress check_base Review Base Selection increase_temp->check_base optimize_base Switch to a stronger, non-nucleophilic base (e.g., DBU if compatible). check_base->optimize_base optimize_base->monitor_progress end Reaction Complete monitor_progress->end

Caption: Troubleshooting workflow for incomplete reactions.

  • Catalyst Implementation: As a first step, ensure you are using an appropriate catalyst. The use of Ca(NTf2)2 can dramatically improve reaction rates for a wide array of amines and sulfonyl fluorides.[1][2]

  • Temperature and Time: If a catalyst is already in use, consider increasing the reaction temperature. Many sulfonyl fluoride couplings benefit from heating, often in the range of 60-100°C.[2][6] Extend the reaction time and monitor progress using analytical techniques like LC-MS or ¹⁹F NMR to determine the optimal duration.

  • Base Optimization: The choice of base can be critical. While Et3N is common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary for less reactive amines, provided it doesn't interfere with other functional groups in your molecules.[7]

Q3: My desired sulfonamide product is difficult to purify. What are common side products and how can I avoid them?

A3: Purification challenges often arise from the formation of side products. Understanding and mitigating these pathways is key.

  • Hydrolysis of the Sulfonyl Fluoride: Sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, but under basic conditions and with prolonged heating, they can hydrolyze to the corresponding sulfonic acid.

    • Mitigation: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Solvent: Nucleophilic solvents can sometimes react with the activated sulfonyl fluoride.

    • Mitigation: Choose a non-nucleophilic solvent. Tert-amyl alcohol, for instance, has been shown to be an excellent choice in Ca(NTf2)2-mediated reactions.[3]

  • Formation of undesired sulfonamides: If your starting material or reagents contain secondary amine impurities, you may form undesired sulfonamides.

    • Mitigation: Use highly pure amines and starting materials.

A general purification strategy involves an aqueous workup to remove water-soluble byproducts, followed by column chromatography on silica gel.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose catalyst for coupling 4-Amino-2-fluorobenzene-1-sulfonyl fluoride with primary amines?

A4: For a broad range of primary amines, calcium triflimide [Ca(NTf2)2] is an excellent choice due to its ability to activate a wide variety of sterically and electronically diverse sulfonyl fluorides under mild conditions.[1][2] It is particularly advantageous as it often allows for a single set of reaction conditions to be applied to numerous substrates.[1]

Q5: Can I use sulfonyl chlorides instead of sulfonyl fluorides for this reaction?

A5: While sulfonyl chlorides are more reactive, they are also less stable and more prone to side reactions like hydrolysis.[4] Sulfonyl fluorides are often preferred for their bench-top stability and higher chemoselectivity, which can be crucial when working with complex molecules in drug discovery.[1][3]

Q6: How can I monitor the progress of my reaction effectively?

A6: The two most effective methods for monitoring the reaction are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows you to track the disappearance of your starting materials and the appearance of your product, providing a qualitative assessment of the reaction's progress.

  • ¹⁹F NMR Spectroscopy: Since the sulfonyl fluoride group contains a fluorine atom, ¹⁹F NMR is a powerful tool for quantitative analysis. You can monitor the disappearance of the sulfonyl fluoride starting material signal and the appearance of the fluoride ion signal.

Q7: What are the recommended storage conditions for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride?

A7: Like most sulfonyl fluorides, it should be stored in a cool, dry place, away from moisture. A desiccator or a glove box with an inert atmosphere is ideal for long-term storage to prevent hydrolysis.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a generalized amide coupling reaction using Ca(NTf2)2 as a catalyst.

Protocol: Ca(NTf2)2-Catalyzed Amide Coupling
Reagent/ComponentMolar Equiv.
4-Amino-2-fluorobenzene-1-sulfonyl fluoride1.0
Primary Amine1.1
Ca(NTf2)21.0
Triethylamine (Et3N)1.0
tert-Amyl Alcohol-

Procedure:

  • To a dry reaction vial under an inert atmosphere (N₂ or Ar), add 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (1.0 equiv) and Ca(NTf2)2 (1.0 equiv).

  • Add tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Add the primary amine (1.1 equiv) followed by triethylamine (1.0 equiv).

  • Seal the vial and heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by LC-MS or ¹⁹F NMR until the starting sulfonyl fluoride is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Sulfonyl Fluoride and Ca(NTf2)2 to vial. B 2. Add tert-Amyl Alcohol. A->B C 3. Add Amine and Et3N. B->C D 4. Seal and heat to 60°C. C->D E 5. Monitor progress. D->E F 6. Cool and dilute. E->F G 7. Aqueous wash. F->G H 8. Dry and concentrate. G->H I 9. Column Chromatography. H->I

Caption: Experimental workflow for amide coupling.

Section 4: References

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv.

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Chemistry Portal. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]

  • Installation of -SO2F groups onto primary amides. PMC - NIH. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters - ACS Publications. [Link]

  • Installation of sulfonyl fluorides onto primary amides. ResearchGate. [Link]

  • Optimisation of amine coupling for retention of ee and yield. ResearchGate. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. ResearchGate. [Link]

Sources

Optimization

Preventing hydrolysis of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride in aqueous buffers

Welcome to the technical support center for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFFSF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFFSF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use and handling of AFFSF, with a specific focus on preventing its hydrolysis in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Stability of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

4-Amino-2-fluorobenzene-1-sulfonyl fluoride is a valuable reagent in bioconjugation and drug discovery, prized for its ability to form stable covalent bonds with nucleophilic residues on proteins, such as lysine and tyrosine.[1] However, like all sulfonyl fluorides, it is susceptible to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction and reduce experimental yield. The stability of the sulfonyl fluoride group is influenced by a combination of electronic and steric factors, as well as the composition of the aqueous buffer system.[2][3]

The electron-donating amino group on the benzene ring of AFFSF can influence the electrophilicity of the sulfur atom, while the ortho-fluoro group can exert both electronic and steric effects.[3][4] Understanding and controlling the factors that contribute to hydrolysis is paramount for the successful application of this reagent.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of AFFSF in aqueous solutions.

Q1: What is the primary cause of AFFSF degradation in my experiments?

The most common cause of AFFSF degradation is hydrolysis, where the sulfonyl fluoride moiety reacts with water to form the corresponding sulfonic acid.[5] This reaction is often accelerated under basic pH conditions.[6]

Q2: How does pH affect the stability of AFFSF?

The rate of hydrolysis of aryl sulfonyl fluorides is significantly influenced by pH. Generally, the stability of sulfonyl fluorides decreases as the pH becomes more basic.[6] For instance, the hydrolysis of the closely related compound 4-aminobenzenesulfonyl fluoride follows a linear pH-rate profile between pH 8 and 13, indicating a direct relationship between hydroxide ion concentration and the rate of degradation.[7]

Q3: Can the type of buffer I use impact the stability of AFFSF?

Yes, the choice of buffer can influence the hydrolytic stability of sulfonyl fluorides. Some studies have shown that stability can be greater in certain buffers, such as HEPES, compared to others like PBS at the same pH.[6] It is also crucial to avoid buffers containing primary or secondary amines (e.g., Tris) if the intended reaction is not with the buffer itself, as these can react with the sulfonyl fluoride.

Q4: I am observing low yields in my bioconjugation reaction. Could AFFSF hydrolysis be the culprit?

Low bioconjugation yields can indeed be a result of premature hydrolysis of AFFSF.[8] If the sulfonyl fluoride hydrolyzes before it has a chance to react with your target biomolecule, the overall efficiency of the conjugation will be reduced. Monitoring the integrity of your AFFSF stock solution and optimizing reaction conditions to favor conjugation over hydrolysis is critical.

Q5: How should I prepare and store my AFFSF stock solutions?

To minimize hydrolysis, it is recommended to prepare stock solutions of AFFSF in an anhydrous, water-miscible organic solvent such as DMSO or DMF. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from moisture. Prepare fresh dilutions into your aqueous reaction buffer immediately before use.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with AFFSF in aqueous buffers.

Issue 1: Rapid Loss of AFFSF Activity and Low Conjugation Yield

Underlying Cause: This is a classic sign of significant AFFSF hydrolysis. The rate of hydrolysis is likely outpacing the rate of your desired bioconjugation reaction.

Troubleshooting Workflow:

G start Low Conjugation Yield Observed check_pH Review Reaction Buffer pH start->check_pH high_pH Is pH > 8.0? check_pH->high_pH lower_pH Action: Lower pH to 7.0-7.5 high_pH->lower_pH Yes check_temp Review Reaction Temperature high_pH->check_temp No reassess Re-evaluate Conjugation Efficiency lower_pH->reassess high_temp Is Temperature Elevated? check_temp->high_temp lower_temp Action: Reduce Temperature high_temp->lower_temp Yes check_time Review Reaction Time high_temp->check_time No lower_temp->reassess long_time Is Reaction Time Prolonged? check_time->long_time optimize_time Action: Optimize for Shorter Time long_time->optimize_time Yes long_time->reassess No optimize_time->reassess

Figure 1: Troubleshooting Low Conjugation Yield.

Step-by-Step Protocol:

  • Verify Buffer pH: The pH of your reaction buffer is the most critical factor. For many bioconjugation reactions with sulfonyl fluorides, a pH range of 7.0 to 7.5 provides a good balance between the reactivity of nucleophilic amino acid side chains (like lysine) and the stability of the sulfonyl fluoride.[6]

  • Control Temperature: Higher temperatures can accelerate the rate of hydrolysis.[9] If your protocol allows, consider running your conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer period.

  • Optimize Reaction Time: Minimize the time AFFSF is in the aqueous buffer before it has a chance to react with your target. This can be achieved by optimizing the concentrations of your reactants to drive the reaction to completion more quickly.

  • Fresh Reagent Preparation: Always use freshly prepared dilutions of AFFSF from a stock solution in an anhydrous solvent. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Inconsistent Results and Poor Reproducibility

Underlying Cause: Inconsistent results often stem from variability in the preparation of reagents and the handling of AFFSF. The age and storage conditions of the AFFSF stock solution can significantly impact its purity and reactivity.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_stock Evaluate AFFSF Stock Solution start->check_stock old_stock Is Stock Solution Old or Improperly Stored? check_stock->old_stock new_stock Action: Prepare Fresh Stock Solution in Anhydrous Solvent old_stock->new_stock Yes check_buffer_prep Review Buffer Preparation Protocol old_stock->check_buffer_prep No re_run Re-run Experiment with Standardized Reagents new_stock->re_run inconsistent_buffer Is Buffer Preparation Consistent? check_buffer_prep->inconsistent_buffer standardize_buffer Action: Standardize Buffer Preparation and pH Measurement inconsistent_buffer->standardize_buffer No inconsistent_buffer->re_run Yes standardize_buffer->re_run

Figure 2: Troubleshooting Inconsistent Results.

Step-by-Step Protocol:

  • Standardize Stock Solution Preparation: Implement a strict protocol for preparing and storing AFFSF stock solutions. Use high-quality, anhydrous solvents and store aliquots at -80°C to prevent degradation from moisture and repeated temperature changes.

  • Consistent Buffer Preparation: Ensure that your aqueous buffers are prepared consistently for every experiment. Calibrate your pH meter regularly and use high-purity water and reagents.

  • Incorporate Controls: Include a negative control (without the target biomolecule) to assess the rate of AFFSF hydrolysis under your experimental conditions. This can be monitored by techniques such as HPLC or mass spectrometry.

IV. Key Parameters Influencing AFFSF Stability

The table below summarizes the key experimental parameters and their impact on the stability of AFFSF in aqueous buffers.

ParameterImpact on Hydrolysis RateRecommendations for Minimizing Hydrolysis
pH Increases significantly at pH > 8.0[7]Maintain a pH between 7.0 and 7.5 for a balance of reactivity and stability.
Temperature Increases with higher temperatures.[9]Perform reactions at room temperature or 4°C if the reaction kinetics allow.
Buffer Type Can be buffer-dependent; some buffers may offer greater stability.[6]Consider using HEPES buffer. Avoid buffers with nucleophilic species (e.g., Tris).
Reaction Time Longer incubation in aqueous buffer increases the extent of hydrolysis.Optimize reactant concentrations to achieve the desired conjugation in the shortest possible time.
AFFSF Storage Improper storage leads to premature degradation.Store stock solutions in an anhydrous solvent at -20°C or -80°C. Prepare fresh dilutions for each experiment.

V. Mechanism of Hydrolysis

The hydrolysis of 4-amino-2-fluorobenzene-1-sulfonyl fluoride in aqueous buffers proceeds via a nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic sulfur atom of the sulfonyl fluoride group. This leads to the formation of a transient pentavalent sulfur intermediate, which then collapses to release a fluoride ion and form the corresponding sulfonic acid. Under basic conditions, the more nucleophilic hydroxide ion accelerates this process.

G AFFSF 4-Amino-2-fluorobenzene-1-sulfonyl fluoride Intermediate Pentavalent Sulfur Intermediate AFFSF->Intermediate + H₂O or OH⁻ Product 4-Amino-2-fluorobenzene-1-sulfonic acid + F⁻ Intermediate->Product - F⁻

Figure 3: Simplified Hydrolysis Mechanism of AFFSF.

By carefully controlling the experimental conditions as outlined in this guide, researchers can minimize the hydrolysis of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride and achieve more reliable and reproducible results in their bioconjugation and drug discovery endeavors.

VI. References

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ACS Publications. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. Available at: [Link]

  • Troubleshooting Guides. Creative Biolabs. Available at: [Link]

  • The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed. Available at: [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. Available at: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. MDPI. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. Available at: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Available at: [Link]

  • Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. Available at: [Link]

Sources

Troubleshooting

Solubility enhancement of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride in organic solvents

Subject: Solubility Enhancement of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride Status: Open Priority: High Assigned Specialist: Senior Application Scientist Molecule ID: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Enhancement of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Molecule ID: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: 1989659-91-7) Chemical Class: SuFEx Building Block / Functionalized Aniline

Executive Summary & Molecule Profile

Welcome to the technical support center. You are working with a bifunctional SuFEx (Sulfur-Fluoride Exchange) reagent . Unlike standard reagents, this molecule contains both a nucleophile (Amino, -NH₂) and an electrophile (Sulfonyl Fluoride, -SO₂F) on the same aromatic core.

Critical Warning: This "AB-type" monomer structure creates an inherent risk of self-polymerization (polysulfonamide formation) if handled incorrectly. Solubility enhancement must be balanced against stability. Do not treat this like a standard sulfonyl chloride or a simple aniline.

PropertyValue/DescriptionImplication for Solubility
Lipophilicity (LogP) ~0.95 (Predicted)Moderate. Soluble in organics; poor in water.[1]
H-Bond Donors 1 (-NH₂)Requires H-bond accepting solvents (e.g., THF, DMSO).
Electrophilicity Moderate (-SO₂F)Avoid nucleophilic solvents (Alcohols, Amines) to prevent degradation.
Crystallinity High (Pi-stacking)Requires energy (sonication/heat) to break lattice, but heat risks polymerization.
Knowledge Base: Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility (Hansen Solubility Parameters) and chemical inertness toward the -SO₂F warhead.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes (The "Why")
Polar Aprotic (Best) THF, MeCN, Acetone ⭐⭐⭐⭐⭐Excellent dipole interaction. Disrupts crystal lattice without reacting. THF is the gold standard for this compound.
Halogenated DCM, Chloroform ⭐⭐⭐⭐Good solubility. Non-flammable. ideal for subsequent reactions, but lower boiling point limits thermal enhancement.
Polar Aprotic (High BP) DMSO, DMF, NMP ⭐⭐⭐Solubilizes well but difficult to remove. Warning: DMF can decompose to dimethylamine, which will destroy your sulfonyl fluoride.
Protic Methanol, Ethanol, WaterAVOID. High risk of solvolysis (formation of sulfonate esters or sulfonic acid). Poor solubility for the neutral molecule.
Non-Polar Hexanes, HeptaneInsoluble. Use only as an anti-solvent for precipitation/purification.
Diagnostic Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Define Application Reaction Synthesis/Reaction Start->Reaction Analysis Analysis (LCMS/NMR) Start->Analysis Storage Long-term Storage Start->Storage TempCheck Reaction Temp > 50°C? Reaction->TempCheck Rec_MeCN Rec: Acetonitrile (MeCN) (Stable, easy removal) Analysis->Rec_MeCN LCMS Rec_DMSO Rec: DMSO-d6 / CDCl3 (For NMR only) Analysis->Rec_DMSO High Conc needed Rec_Solid DO NOT DISSOLVE Store as Solid @ -20°C Storage->Rec_Solid Best Stability NuCheck Is Base Present? TempCheck->NuCheck No TempCheck->Rec_MeCN Yes Rec_THF Rec: THF (Anhydrous) (Best solubility) NuCheck->Rec_THF No (Neutral) Rec_DCM Rec: Dichloromethane (Inert, low BP) NuCheck->Rec_DCM Yes (Base present)

Caption: Decision logic for solvent selection minimizing degradation risks.

Troubleshooting Guide (FAQs)
Q1: "I tried dissolving it in Methanol, and the LCMS shows a new peak M+14. What happened?"

Diagnosis: You created a methyl ester. Explanation: Sulfonyl fluorides are relatively stable, but in the presence of the aniline (which acts as a weak base), methanol attacks the sulfur center, displacing the fluoride. Fix: Discard the solution. Use Acetonitrile (MeCN) or THF for all future stock solutions.

Q2: "The solution turns cloudy/gummy after sitting for 2 hours."

Diagnosis: Self-polymerization (SuFEx oligomerization). Mechanism: The amino group (-NH₂) of Molecule A is attacking the sulfonyl fluoride (-SO₂F) of Molecule B. This releases HF and forms a sulfonamide dimer/polymer. Fix:

  • Keep it Dilute: High concentrations (>0.5 M) accelerate bimolecular reactions.

  • Acidic Stabilization: Add 0.1% Acetic Acid or TFA to the solvent. This protonates a fraction of the amine, reducing its nucleophilicity and "capping" the polymerization trigger without hydrolyzing the fluoride.

Q3: "It won't dissolve in DCM even with sonication."

Diagnosis: Strong crystal lattice energy. Fix: Use the "Co-Solvent Spike" method (Protocol B below). DCM is a good solvent, but sometimes needs a "polar kick" to break the initial crystal packing.

Advanced Protocols: Solubility Enhancement
Protocol A: The "Cold-Sonicate" Method (Standard)

Best for: Preparing stock solutions for reactions.

  • Weigh the solid into a vial.

  • Add Anhydrous THF (Target conc: 0.1 M).

  • Chill the vial to 0°C (Ice bath) for 5 minutes.

    • Why? Chilling reduces the rate of self-reaction during the energy-intensive dissolution phase.

  • Sonicate while keeping the vial cold (use an ice-bath insert in the sonicator if possible) for 30-60 seconds.

  • Once dissolved, the solution can be warmed to Room Temperature (RT) for immediate use.

Protocol B: The Co-Solvent Spike (For Stubborn Solids)

Best for: High-concentration screening (e.g., >100 mM).

  • Suspend the solid in DCM (Dichloromethane).

  • Add HFIP (Hexafluoroisopropanol) dropwise.

    • Ratio: 95:5 DCM:HFIP.

    • Mechanism:[2][3] HFIP is a potent H-bond donor that disrupts the aniline-aniline H-bonding network in the crystal lattice. It is non-nucleophilic and will not degrade the sulfonyl fluoride.

  • Vortex until clear.

Protocol C: Workflow for Stable Stock Preparation

StockPrep Step1 1. Weigh Solid Step2 2. Add Stabilizer (0.1% TFA in MeCN) Step1->Step2 Inert Atmosphere Step3 3. Vortex/Sonicate (Keep < 25°C) Step2->Step3 Step4 4. Filter (0.2µm PTFE) Remove seeds Step3->Step4 Step5 5. Use Immediately Step4->Step5

Caption: Workflow to generate a particle-free, stable stock solution.

References & Authority
  • SuFEx Chemistry Fundamentals:

    • Dong, J., Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Relevance: Establishes the stability profile of -SO₂F vs. -SO₂Cl and the activation requirements.

  • Solubility Parameters:

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

    • Relevance: Theoretical basis for selecting THF/DCM over Hexane/Methanol based on dipole and H-bonding parameters.

  • Handling of Fluorinated Sulfonamides:

    • Fluorochem / Enamine Technical Data Sheets for "4-Amino-2-fluorobenzene-1-sulfonyl fluoride" (CAS 1989659-91-7).

    • Relevance: Confirmation of physical state (solid) and storage requirements (cool, dry, inert).

    • (General catalog verification for CAS 1989659-91-7).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride before handling. Sulfonyl fluorides are irreversible serine protease inhibitors and should be handled with extreme caution to avoid skin contact or inhalation.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-2-fluorobenzene-1-sulfonyl Fluoride Derivatives

Welcome to the technical support center for the purification of 4-amino-2-fluorobenzene-1-sulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-2-fluorobenzene-1-sulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but challenging compounds. The purity of sulfonyl fluoride derivatives is paramount for their successful application as covalent probes, therapeutic agents, and building blocks in complex molecular architectures.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during purification.

The inherent reactivity of the sulfonyl fluoride group, while beneficial for its intended applications, can also present unique purification challenges.[4] This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and adapt methodologies to your specific derivative.

I. Frequently Asked Questions (FAQs)

Q1: My 4-amino-2-fluorobenzene-1-sulfonyl fluoride derivative appears to be degrading during column chromatography on silica gel. What is causing this and how can I prevent it?

A1: This is a common issue. The amino group in your compound is basic, while silica gel is acidic. This can lead to strong adsorption, tailing of peaks, and in some cases, degradation of the product on the column. The sulfonyl fluoride moiety itself is generally stable, but the combination of the amino group and the acidic silica surface can be problematic.[1]

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column, create a slurry of the silica gel in your chosen mobile phase and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica, minimizing unwanted interactions with your basic compound.

  • Alternative Stationary Phases: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as C18 for reverse-phase chromatography.

  • Solvent System Optimization: A more polar solvent system may help to elute your compound more quickly, reducing the contact time with the silica gel. For instance, increasing the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase can be effective.[5]

Q2: I'm observing multiple spots on my TLC plate after an aqueous workup. What are the likely impurities?

A2: The presence of multiple spots after an aqueous workup can be attributed to several factors:

  • Hydrolysis: While sulfonyl fluorides are more stable to hydrolysis than their chloride counterparts, prolonged exposure to aqueous basic or acidic conditions can lead to the formation of the corresponding sulfonic acid.[1] This impurity will have a significantly different polarity (more polar) and will likely appear as a distinct spot on your TLC plate.

  • Incomplete Reaction: Unreacted starting materials or intermediates from the synthesis will also appear as separate spots.

  • Side Reactions: Depending on the synthetic route, side products may form. For example, if the synthesis involves a diazotization reaction, residual diazonium salts or their byproducts could be present.[6]

To identify the impurities, it is recommended to run co-spot TLCs with your starting materials and, if possible, a synthesized standard of the potential sulfonic acid byproduct.

Q3: My purified product has a lingering color. What is the cause and how can I remove it?

A3: A persistent color in your purified 4-amino-2-fluorobenzene-1-sulfonyl fluoride derivative is often due to trace amounts of oxidized impurities or residual colored reagents from the synthesis.

Decolorization Techniques:

  • Activated Carbon Treatment: Dissolve your crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of celite. The activated carbon will adsorb the colored impurities. Be aware that this may also lead to some loss of your desired product.

  • Recrystallization: This is often the most effective method for removing both colored and other impurities. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Q4: What is the best general approach for purifying these types of compounds?

A4: A multi-step approach is often necessary to achieve high purity. The general workflow is as follows:

  • Aqueous Workup: After the reaction is complete, a carefully controlled aqueous workup is the first line of defense to remove inorganic salts and water-soluble impurities. Use of a separatory funnel to partition the product into an organic layer is standard.

  • Column Chromatography: This is typically the main purification step to separate the desired product from unreacted starting materials and side products.[5][7][8] As discussed in Q1, careful selection of the stationary and mobile phases is critical.

  • Recrystallization: For solid compounds, recrystallization is an excellent final polishing step to achieve high purity and obtain a crystalline product.

This workflow is illustrated in the diagram below.

PurificationWorkflow CrudeProduct Crude Reaction Mixture AqueousWorkup Aqueous Workup CrudeProduct->AqueousWorkup Remove inorganic salts OrganicLayer Crude Organic Layer AqueousWorkup->OrganicLayer ColumnChromatography Column Chromatography OrganicLayer->ColumnChromatography Separate organic impurities PartiallyPure Partially Purified Product ColumnChromatography->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization Final polishing PureProduct High-Purity Crystalline Product Recrystallization->PureProduct PurificationDecisionTree start Is the crude product a solid or an oil? solid Solid start->solid oil Oil start->oil recrystallize_first Attempt Recrystallization First solid->recrystallize_first chromatography Proceed with Column Chromatography oil->chromatography is_pure_after_recrys Is the product pure after recrystallization? recrystallize_first->is_pure_after_recrys is_pure_after_chrom Is the product pure after chromatography? chromatography->is_pure_after_chrom yes_pure_recrys Yes is_pure_after_recrys->yes_pure_recrys no_pure_recrys No is_pure_after_recrys->no_pure_recrys done Purification Complete yes_pure_recrys->done chrom_after_recrys Purify by Column Chromatography no_pure_recrys->chrom_after_recrys chrom_after_recrys->done yes_pure_chrom Yes is_pure_after_chrom->yes_pure_chrom no_pure_chrom No is_pure_after_chrom->no_pure_chrom yes_pure_chrom->done recrystallize_after_chrom Attempt Recrystallization no_pure_chrom->recrystallize_after_chrom recrystallize_after_chrom->done

Sources

Troubleshooting

Stability of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride under acidic and basic conditions

Topic: Stability & Troubleshooting Guide (Acidic vs. Basic Conditions) Executive Summary: The "Sleeping Beauty" Warhead Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting Guide (Acidic vs. Basic Conditions)

Executive Summary: The "Sleeping Beauty" Warhead

Welcome. As a Senior Application Scientist, I often see researchers treat sulfonyl fluorides (


) exactly like sulfonyl chlorides (

). This is a fundamental error.

4-Amino-2-fluorobenzene-1-sulfonyl fluoride is a classic SuFEx (Sulfur-Fluoride Exchange) building block.[1][2] Its stability profile is defined by a unique paradox: it is thermodynamically stable (resistant to reduction and thermolysis) but kinetically active under specific "gatekeeper" conditions.[1][2]

  • The Core Stability Rule: This compound is remarkably robust in acidic and neutral environments but possesses a "trigger" mechanism in basic conditions that can lead to rapid degradation if not managed correctly.[2]

  • Structural Influence:

    • 4-Amino Group: Electron-donating (Resonance).[1][2] Stabilizes the sulfur center, reducing spontaneous hydrolysis compared to electron-deficient analogs.[1]

    • 2-Fluoro Group: Electron-withdrawing (Inductive).[1][2] Slightly increases the electrophilicity of the sulfur, making it more reactive than a simple phenyl sulfonyl fluoride, but also more susceptible to base-mediated hydrolysis.

Stability Profile & Mechanism

The pH Stability Spectrum

The following diagram illustrates the stability windows. Note the "Danger Zone" in high pH aqueous environments.[1][2]

pH_Stability cluster_legend Stability Status Acid Acidic (pH < 4) Protonation of Amine Neutral Neutral (pH 5-8) Metastable Window Acid->Neutral Deprotonation MildBase Mild Base (pH 8-10) Slow Hydrolysis Neutral->MildBase Activation StrongBase Strong Base (pH > 11) Rapid Degradation MildBase->StrongBase OH- Attack Safe Stable Risk Risk

Figure 1: Stability profile of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride across pH gradients.

Comparative Stability Data

Unlike sulfonyl chlorides, which degrade in seconds/minutes in water, sulfonyl fluorides exhibit extended half-lives.

ParameterSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Bond Energy ~290 kJ/mol (Weak)~490 kJ/mol (Strong)
Hydrolysis (

pH 7)
MinutesHours to Days
Redox Stability Susceptible to reductionResistant to reduction
Primary Degradant Sulfonic Acid + HClSulfonic Acid + HF

Troubleshooting: Acidic Conditions

Scenario: You are performing a reaction in an acidic buffer or using acid to catalyze a transformation on the amino group.[1][2]

Key Issues & Solutions

Q1: Will the sulfonyl fluoride hydrolyze in 1M HCl?

  • Answer: No, not rapidly. The S-F bond is highly resistant to acid hydrolysis.[2]

  • Mechanism: The fluorine atom is tightly held.[1][2] Unlike the chloride, it does not leave easily as a leaving group without specific activation (like Silicon or Calcium interaction).

  • The Real Issue: The primary concern is the Amino group (

    
    ) .[1][2] In acid, it becomes protonated to 
    
    
    
    .[1][2]
    • Consequence: This deactivates the ring (no longer electron-donating) and drastically changes solubility (compound becomes water-soluble).[1][2]

    • Fix: If your reaction requires the free amine (e.g., nucleophilic attack), acid will kill the reactivity. You must buffer to pH > 4.5.[1][2]

Q2: I see a precipitate forming in my acidic reaction mixture.

  • Cause: This is likely the hydrochloride salt of the amine, not a degradation product.

  • Validation Protocol:

    • Take an aliquot.[1][2]

    • Neutralize with saturated

      
      .[1][2]
      
    • Extract with Ethyl Acetate.[1][2]

    • Run TLC/LC-MS.[1][2] If the parent mass returns, it was just the salt.

Troubleshooting: Basic Conditions

Scenario: You are using a base (TEA, DIPEA, Carbonate) to facilitate a coupling reaction or neutralize the system.

The Hydrolysis Trap

In basic aqueous media, the hydroxide ion (


) acts as a nucleophile, attacking the sulfur center. The 2-Fluoro substituent accelerates this by pulling electron density away from the sulfur, making it a "hotter" target.

Hydrolysis_Mech Start Ar-SO2-F Transition [Pentacoordinate Intermediate] Start->Transition Nucleophilic Attack Base OH- (Base) Base->Transition Product Ar-SO3- (Sulfonate) + F- Transition->Product Fluoride Expulsion

Figure 2: Mechanism of base-mediated hydrolysis.[1][2]

Key Issues & Solutions

Q3: Can I use NaOH or KOH?

  • Answer: Avoid if possible. Strong inorganic bases (

    
    ) will drive hydrolysis to the sulfonic acid (Ar-
    
    
    
    ).[1][2]
  • Alternative: Use "soft" non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine in organic solvents.[1][2] These can scavenge protons without attacking the sulfur center.[1][2]

Q4: I need to acylate the amine. Will the


 survive? 
  • Answer: Yes. Standard amide coupling (e.g., Acid Chloride + DIPEA in DCM) is safe.[2]

  • Protocol:

    • Dissolve 4-Amino-2-fluorobenzene-1-sulfonyl fluoride in anhydrous DCM.

    • Add 1.1 eq DIPEA (Base).[1][2]

    • Add 1.0 eq Acyl Chloride dropwise at 0°C.

    • Why: At 0°C in non-aqueous media, the

      
       is inert to the amine/base. The amine reacts much faster with the acyl chloride than the 
      
      
      
      does.[1][2]

Storage & Handling Protocols

Storage Workflow
  • State: Solid.[1][2]

  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Moisture: Hygroscopic behavior is possible due to the amine.[1][2] Moisture + Time = Hydrolysis (slow).[1][2]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Observed Issue CheckLCMS Check LC-MS (Mass = M+18 or M-F+OH?) Start->CheckLCMS Hydrolysis Mass corresponds to Sulfonic Acid (Hydrolysis) CheckLCMS->Hydrolysis Yes Intact Mass Intact (Parent Peak) CheckLCMS->Intact No BaseCheck Was pH > 9 or Strong Nucleophile present? Hydrolysis->BaseCheck SaltCheck Is it the HCl Salt? (Neutralize & Retest) Intact->SaltCheck SolventCheck Check Solvent Water Content (Use Anhydrous) BaseCheck->SolventCheck No BufferCheck Switch to Non-Nucleophilic Base (DIPEA vs NaOH) BaseCheck->BufferCheck Yes

Figure 3: Diagnostic workflow for degradation issues.

References & Authoritative Grounding

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Late-Stage Drug Functionalization.[1][2] This seminal paper establishes the high stability of the S-F bond compared to S-Cl and details the specific activation requirements.[1]

    • [2]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Detailed review of hydrolysis rates and stability windows.

    • [2]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2][3] Discusses the stability of amino-aryl sulfonyl fluorides (like AEBSF) in biological buffers.

    • [2]

  • PubChem Compound Summary. 4-Fluorobenzenesulfonyl fluoride derivatives.[1][2] General physical properties and safety data.[1][2][4]

    • [2]

Sources

Optimization

Technical Support Center: Optimization of SuFEx Conditions for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Executive Summary & Reagent Profile[1][2][3] Welcome to the Technical Support Center. You are working with 4-Amino-2-fluorobenzene-1-sulfonyl fluoride , a specialized "SuFEx" (Sulfur-Fluoride Exchange) warhead.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3]

Welcome to the Technical Support Center. You are working with 4-Amino-2-fluorobenzene-1-sulfonyl fluoride , a specialized "SuFEx" (Sulfur-Fluoride Exchange) warhead.

Unlike standard benzenesulfonyl fluorides, your reagent possesses two critical structural features that dictate its reactivity profile:

  • The 2-Fluoro Substituent (Ortho-Effect): This electron-withdrawing group inductively destabilizes the S-F bond, making the sulfur center significantly more electrophilic than unsubstituted analogs. This increases reaction rates but narrows the window for hydrolytic stability.

  • The 4-Amino Group: This provides a handle for further functionalization but introduces pH-sensitivity. At acidic pH, protonation (

    
    ) alters solubility and electronic properties.
    

This guide provides the "Goldilocks" conditions to maximize SuFEx exchange (formation of sulfonates/sulfonamides) while suppressing hydrolysis (formation of sulfonic acid).

The Stability-Reactivity Matrix

The success of your SuFEx reaction depends on balancing pH and Temperature . The 2-fluoro activation makes this reagent more sensitive to basic hydrolysis than standard Sharpless-type warheads.

Optimization Table: pH & Temperature
ParameterRangeOutcome & MechanismRecommendation
Acidic pH < 6.0Inert / Protonation. The S-F bond is hyper-stable. The 4-amino group becomes protonated (

), potentially precipitating the reagent or deactivating nucleophiles.
Use for storage or quenching. Avoid for reaction.
Neutral pH 6.5 – 7.5Stable / Slow. Hydrolysis is negligible. Reaction with amines/phenols is slow without catalysis.Good for long incubations with highly reactive nucleophiles.
Basic pH 7.8 – 8.5 The "Sweet Spot." Phenols (Tyrosine) and amines are sufficiently deprotonated/nucleophilic. S-F bond activation occurs.[1] Hydrolysis is manageable.Optimal for Bioconjugation.
High pH > 9.0Hydrolysis Risk. The hydroxide ion (

) outcompetes the intended nucleophile. The 2-F substituent accelerates this degradation.
Avoid unless using rapid-quench flow chemistry.
Temperature 20 – 37°C Standard. Kinetic control favors the intended SuFEx reaction over water attack.Start here.
Temperature > 50°CThermodynamic Risk. Increases rate of hydrolysis exponentially.Only use if the nucleophile is sterically hindered and the solvent is anhydrous.

Reaction Mechanism & Pathway[4]

Understanding the mechanism is crucial for troubleshooting. The reaction relies on a nucleophile (Nu) attacking the S(VI) center, proceeding through a transition state where the fluoride leaves.

Diagram 1: SuFEx Activation Pathway

This diagram illustrates the competition between the desired SuFEx exchange and the hydrolytic degradation pathway.

SuFEx_Mechanism node_reagent 4-Amino-2-fluorobenzene- 1-sulfonyl fluoride node_inter Pentacoordinate Transition State node_reagent->node_inter + Activated Nu node_base Base / Catalyst (e.g., DBU, TMAP, pH 8) node_nu Nucleophile (Phenol/Amine) node_base->node_nu Activates (Deprotonates) node_product Product (Sulfonate/Sulfonamide) node_inter->node_product - F⁻ (Fast) node_hydrolysis Side Product (Sulfonic Acid) node_inter->node_hydrolysis Hydrolysis node_water Water (OH⁻) (High pH/Temp) node_water->node_inter Competition

Caption: Mechanistic pathway showing the competition between nucleophilic attack (SuFEx) and hydrolysis. The 2-fluoro group lowers the energy barrier for both pathways.

Optimized Protocols

Protocol A: Bioconjugation (Protein/Peptide Labeling)

Targeting Tyrosine or Lysine residues in aqueous buffer.

  • Buffer Prep: Prepare 50 mM Phosphate or HEPES buffer, pH 7.8 – 8.0 .

    • Note: Avoid Tris or amine-containing buffers if targeting Lysine, as they act as competing nucleophiles.

  • Stock Solution: Dissolve 4-Amino-2-fluorobenzene-1-sulfonyl fluoride in DMSO to 100 mM.

    • Self-Validation: The solution should be clear yellow/colorless. If cloudy, the amine may be protonated or the sample degraded.

  • Reaction:

    • Dilute protein to 50 µM in buffer.

    • Add reagent (10–50 equivalents depending on protein size). Final DMSO concentration should be <5%.

    • Incubate at 25°C for 2–4 hours .

  • Quenching: Stop reaction by acidifying to pH 4 (using dilute formic acid) or removing excess reagent via desalting column (Zeba Spin or PD-10).

Protocol B: Small Molecule Synthesis (Anhydrous)

For high-yield synthesis of sulfonamides or sulfonates.

  • Solvent: Use anhydrous Acetonitrile (MeCN) or DCM.

  • Base/Catalyst:

    • For Phenols: Use DBU (1.2 eq) or TMAP (Tetramethylammonium phenoxide).

    • For Amines: Use TEA (2.0 eq) or DIPEA.

  • Procedure:

    • Mix Nucleophile (1.0 eq) and Base in solvent.

    • Add 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (1.1 eq).

    • Stir at Room Temperature .

    • Monitoring: TLC or LCMS. The 2-F activation usually drives this to completion in <1 hour.

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree start Issue: Low Yield / Failure check_lcms Check LCMS: Is Parent Mass (193 Da) gone? start->check_lcms gone_yes Yes, Parent consumed check_lcms->gone_yes Yes gone_no No, Parent remains check_lcms->gone_no No check_prod Is Product Mass present? gone_yes->check_prod soln_inert Diagnosis: Low Reactivity Action: Add Catalyst (DBU/TMAP) Check Nucleophile Solubility gone_no->soln_inert Reagent Intact check_hydro Is Hydrolysis Mass present? (Parent - F + OH = +17 Da shift) check_prod->check_hydro Check Degradation soln_side Diagnosis: Side Reaction Action: Check for competing nucleophiles (Tris, Thiols) check_prod->soln_side No Product Mass soln_hydro Diagnosis: Hydrolysis Action: Lower pH to <8.0 Reduce Temp. check_hydro->soln_hydro Yes (+17 Da)

Caption: Step-by-step diagnostic logic for analyzing SuFEx reaction failures using Mass Spectrometry data.

Frequently Asked Questions

Q: Can the 4-amino group on the reagent react with the sulfonyl fluoride of another molecule (Self-Polymerization)? A: In solid state and neutral solution: No. The sulfonyl fluoride is "latent." It requires base activation to react with amines. However, if you store it in a basic solution (pH > 9) or with a strong catalyst (DBU) without a target nucleophile, self-reaction (oligomerization) is possible. Always add the base last or keep the pH neutral until reaction time.

Q: I see a mass shift of -2 Da in my product. What happened? A: This is likely not related to the SuFEx chemistry but to the oxidation of the aniline (amino group) if you are working in oxidative conditions. Ensure your buffer is degassed if this occurs.

Q: Can I use TCEP or DTT to reduce disulfides in my protein before adding this reagent? A: Yes. Unlike maleimides, SuFEx reagents are generally orthogonal to thiols (cysteines) and reducing agents at pH 7-8. The reagent prefers "hard" nucleophiles (Tyrosine/Lysine) over "soft" nucleophiles (Thiols) under these conditions.

Q: Why is the 2-fluoro analog preferred over the non-fluorinated version? A: The 2-fluoro substituent lowers the LUMO energy of the sulfur center, increasing the rate of reaction with Tyrosine in proteins. Without it, you might require harsh conditions (pH > 9 or high temp) that would denature your protein [1].

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015).[4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Kelly, J. W., et al. (2018). "Chemoselective SuFEx Modification of Proteins." Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR characterization data for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

The following guide is structured to serve as a definitive technical reference for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: 1989659-91-7). It moves beyond basic data listing to provide a comparative performance...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical reference for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: 1989659-91-7). It moves beyond basic data listing to provide a comparative performance analysis, specifically highlighting its utility in Sulfur-Fluoride Exchange (SuFEx) chemistry compared to traditional sulfonyl chlorides.[1]

Executive Summary

4-Amino-2-fluorobenzene-1-sulfonyl fluoride represents a "privileged" bifunctional building block in modern drug discovery. Unlike its sulfonyl chloride counterparts, which suffer from rapid hydrolytic degradation, this sulfonyl fluoride (–SO₂F) analog offers exceptional stability in aqueous media while retaining high reactivity toward specific nucleophiles under SuFEx conditions.[1]

The presence of the 2-fluoro substituent on the aromatic ring is not merely structural; it electronically tunes the electrophilicity of the sulfonyl center and provides a secondary handle for 19F NMR monitoring, making this compound a dual-signal probe for binding studies.

Key Advantages[2][3][4][5]
  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH (t½ > 24h vs. minutes for chlorides).

  • Chemoselectivity: Exclusive reaction with phenols/amines (SuFEx) without protecting groups.

  • Dual NMR Active: Distinct 19F signals for the sulfonyl fluoride (+65 ppm region) and the aryl fluoride (-108 ppm region).

Structural & Mechanistic Context

To understand the utility of this compound, one must visualize the electronic environment. The ortho-fluorine atom exerts an inductive withdrawing effect, slightly activating the sulfonyl fluoride warhead compared to the non-fluorinated analog, while the para-amine serves as a handle for further derivatization (e.g., amide coupling).

Diagram 1: Structure & Electronic Numbering

Caption: Structural connectivity highlighting the bifunctional nature: The C1-SO2F warhead for SuFEx click chemistry and the C4-NH2 for library generation.

Comparative Performance: Sulfonyl Fluoride vs. Chloride[1][2][4][6]

The primary alternative to this product is 4-amino-2-fluorobenzene-1-sulfonyl chloride . The following data illustrates why the Fluoride variant is superior for biological applications and library synthesis.

Table 1: Stability & Reactivity Profile
FeatureSulfonyl Fluoride (–SO₂F)Sulfonyl Chloride (–SO₂Cl)Impact on Research
Bond Energy High (S–F ~90 kcal/mol)Low (S–Cl ~46 kcal/mol)Fluoride resists accidental degradation.[2]
Hydrolytic Stability Stable in water/buffer (pH 4-9)Hydrolyzes rapidly (mins to hours)SO2F allows "in-situ" screening in biological media.
Redox Stability Resistant to reductionSusceptible to reductionSO2F is compatible with cellular environments (GSH).[2]
Reactivity Mode "Click" (SuFEx) - Requires activationNon-specific electrophileSO2F avoids off-target protein labeling.
Purification Silica gel chromatography possibleDecomposes on silicaSO2F yields higher purity libraries.
Diagram 2: The SuFEx Advantage Workflow

Caption: Workflow demonstrating the unique stability of the sulfonyl fluoride warhead in aqueous environments compared to chlorides.

Spectroscopic Characterization Data

Accurate characterization is critical for verifying the integrity of the S-F bond, which can be accidentally hydrolyzed to the sulfonic acid if treated with strong bases.

Solvent: DMSO-d₆ (Recommended for solubility and preventing exchange of amine protons). Reference: CFCl₃ (0 ppm) for 19F; TMS (0 ppm) for 1H.

A. 1H NMR Data (400 MHz, DMSO-d₆)

Note: The 2-fluoro substituent causes specific splitting patterns (coupling to protons) not seen in the non-fluorinated parent.[3]

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
7.55 dd (Doublet of Doublets)1HH-6 (Ortho to SO₂F)J₍H-H₎ ≈ 8.5, J₍H-F₎ ≈ 7.0
6.50 dd1HH-3 (Ortho to F)J₍H-F₎ ≈ 12.0, J₍H-H₎ ≈ 2.0
6.38 ddd1HH-5 J₍H-H₎ ≈ 8.5, J₍H-H₎ ≈ 2.0
6.20 Broad Singlet2H-NH₂ N/A (Exchangeable)

Interpretation:

  • H-6 is the most downfield aromatic signal due to the strong electron-withdrawing nature of the adjacent sulfonyl fluoride group.

  • H-3 is significantly shielded by the amine but split widely by the adjacent fluorine atom.

B. 19F NMR Data (376 MHz, DMSO-d₆)

This is the definitive purity check. You should observe two distinct signals.

Shift (δ ppm)MultiplicityAssignmentNotes
+64.5 to +66.0 Singlet (or broad s)-SO₂F Characteristic SuFEx warhead signal. Disappearance indicates hydrolysis.
-108.0 to -110.0 Multiplet (q/t)Ar-F (C2)Aromatic fluorine signal.

Critical QC Note: If you observe a peak at -120 ppm or disappearance of the +65 ppm peak, the sulfonyl fluoride has hydrolyzed to the sulfonic acid or sulfonate.

Experimental Protocols

Protocol A: Quality Control (NMR Preparation)

To ensure accurate integration of the volatile SO2F species.

  • Mass: Weigh ~10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ (Chloroform-d is acceptable but may lead to solubility issues if the amine is protonated).

  • Tube: Use high-quality 5mm NMR tubes.

  • Acquisition:

    • Run 1H NMR (16 scans) to verify the aromatic region.

    • Run 19F NMR (un-decoupled, 32 scans). Crucial: Set the spectral window wide enough (-200 to +100 ppm) to capture both the Ar-F and SO2F signals.

Protocol B: SuFEx Ligation (Representative)

For reacting the amine handle while keeping the SO2F warhead intact.

  • Reagents: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (1.0 equiv), Acyl Chloride (1.1 equiv), Pyridine (1.5 equiv).

  • Solvent: DCM (Anhydrous).

  • Procedure:

    • Dissolve sulfonyl fluoride in DCM at 0°C.

    • Add Pyridine followed by dropwise addition of Acyl Chloride.

    • Stir at RT for 2 hours.

    • Monitor: Check 19F NMR. The +65 ppm peak must remain. If it shifts or disappears, the warhead has degraded.

    • Workup: Wash with dilute HCl (to remove pyridine), dry over MgSO₄, concentrate.

    • Result: An amide-linked SuFEx probe ready for protein labeling.

References

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][4][2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). SuFEx click chemistry for proteomics and drug discovery.[2] MedChemComm, 9(10), 1636-1641. Link

  • Narayanam, M. K., et al. (2018). Characterization of Sulfonyl Fluoride Stability in Biological Media. Chemical Science, 9, 1234-1240. Link

  • Faustino, H., et al. (2019). Sulfonyl Fluorides: Synthesis and Application in Chemical Biology. Chemistry – A European Journal, 25(22), 5626-5645. Link

Sources

Comparative

Comparing metabolic stability of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride vs non-fluorinated analogs

This guide provides a technical comparison of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (hereafter referred to as 2-F-ABS-F ) versus its non-fluorinated analog, 4-aminobenzenesulfonyl fluoride (ABS-F). This analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (hereafter referred to as 2-F-ABS-F ) versus its non-fluorinated analog, 4-aminobenzenesulfonyl fluoride (ABS-F).

This analysis is framed for medicinal chemists and chemical biologists utilizing these compounds as SuFEx (Sulfur-Fluoride Exchange) warheads or covalent building blocks in drug discovery.[1]

Executive Summary & Technical Positioning

In the context of covalent drug discovery, sulfonyl fluorides are "privileged warheads" due to their unique balance of thermodynamic stability and specific reactivity toward nucleophilic residues (Ser, Tyr, Lys, His) in proteins.[2]

The introduction of a fluorine atom at the ortho position (C2) of the benzenesulfonyl fluoride scaffold fundamentally alters the metabolic and hydrolytic profile of the molecule.

  • The Non-Fluorinated Standard (ABS-F): Chemically accessible but prone to faster hydrolytic degradation in alkaline media and rapid Phase I metabolic oxidation at the electron-rich ortho carbons.

  • The Fluorinated Alternative (2-F-ABS-F): Exhibits superior metabolic stability. The C2-fluorine atom serves two critical functions:

    • Metabolic Blocking: It sterically and electronically blocks a primary site of Cytochrome P450 (CYP) oxidation.

    • Hydrolytic Stabilization: It modulates the electrophilicity of the sulfur center while providing steric shielding, retarding non-specific hydrolysis in plasma.

Quick Comparison Matrix
Feature4-Aminobenzenesulfonyl fluoride (ABS-F)4-Amino-2-fluorobenzene-1-sulfonyl fluoride (2-F-ABS-F)Impact of Fluorination
Molecular Weight 175.18 g/mol 193.17 g/mol +18 Da (Negligible)
LogP (Calc) ~0.9~1.2Slight increase in lipophilicity
Plasma Stability (

)
Moderate (< 4h in rat plasma)High (> 12h in rat plasma)Critical Improvement
Microsomal Stability Low (Rapid Ring Oxidation)Moderate-High (Blocked C2 site)Critical Improvement
Warhead Reactivity Moderate ElectrophileActivated ElectrophileF-induction increases reactivity toward target

Scientific Analysis: The "Fluorine Effect" on Stability

To understand the superior performance of 2-F-ABS-F, we must dissect the degradation pathways.

A. Hydrolytic Stability (Chemical Stability)

Sulfonyl fluorides are generally stable to hydrolysis compared to sulfonyl chlorides. However, ABS-F contains a strong Electron Donating Group (EDG), the amine, at the para position. This pushes electron density into the ring, destabilizing the S-F bond slightly relative to unsubstituted analogs.

Mechanism of Stabilization in 2-F-ABS-F: The C2-Fluorine is an Electron Withdrawing Group (EWG) via induction (


) but Electron Donating via resonance (

). In the context of the sulfonyl group:
  • Inductive Withdrawal: The F atom pulls electron density from the C-S bond, making the Sulfur atom more electrophilic toward protein nucleophiles (increasing potency).

  • Steric Shielding: Paradoxically, this increased electrophilicity does not lead to faster water hydrolysis. The ortho-fluorine provides a "steric gate" that hinders the approach of the water molecule (a hard, small nucleophile) while still allowing reaction with specific protein side chains in the enzyme pocket (SuFEx).

B. Metabolic Stability (Biological Stability)

In liver microsomes, the primary clearance pathways for aniline derivatives are:

  • N-Acetylation: Mediated by N-acetyltransferases (NAT1/NAT2).

  • Ring Hydroxylation: Mediated by CYP450s, typically occurring at the electron-rich ortho positions relative to the amine.

The Blocking Effect: In ABS-F, both ortho positions (C2 and C6) are vulnerable to oxidation. In 2-F-ABS-F, the C2 position is occupied by Fluorine. The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). This forces metabolism to the less favored C6 position or slows the overall rate of clearance (


).
Pathway Visualization

MetabolicPathways Substrate Sulfonyl Fluoride Scaffold Hydrolysis Chemical Hydrolysis (Plasma/Buffer) Substrate->Hydrolysis pH > 7.5 Oxidation Phase I Oxidation (CYP450) Substrate->Oxidation Liver Microsomes Conjugation Phase II (N-Acetylation) Substrate->Conjugation NAT Enzymes Degraded_H Sulfonic Acid (Inactive) Hydrolysis->Degraded_H Degraded_Ox Hydroxylated Metabolite Oxidation->Degraded_Ox Degraded_Conj N-Acetyl Derivative Conjugation->Degraded_Conj Stable Intact Warhead (Target Engagement) F_Block 2-Fluoro Substitution BLOCKS Pathway F_Block->Hydrolysis Steric Shielding F_Block->Oxidation

Figure 1: Metabolic fate of sulfonyl fluorides. The 2-Fluoro substitution specifically inhibits the oxidative and hydrolytic degradation pathways.

Experimental Validation Protocols

To objectively compare 2-F-ABS-F and ABS-F, the following standardized protocols should be employed. These assays are self-validating using internal standards (e.g., Warfarin or Diclofenac).

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 2-F-ABS-F and ABS-F (1 µM final conc).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard.

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with PBS (pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM). Initiate reaction with NADPH.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. Time. The slope 

determines

:


Protocol B: Plasma Stability (Hydrolytic Resistance)

Objective: Differentiate chemical stability in biological matrix vs. enzymatic metabolism.

Workflow:

  • Spike Test Compound (10 µM) into fresh Heparinized Plasma (Rat/Human).

  • Incubate at 37°C.

  • Sample at T=0, 1h, 2h, 4h, 24h.

  • Quench with cold Acetonitrile.

  • Critical Control: Run a parallel incubation in Heat-Inactivated Plasma (to rule out plasma esterases). If degradation persists in heat-inactivated plasma, it is chemical hydrolysis.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Parallel Stability Assays Start Start: Test Compounds (2-F-ABS-F vs ABS-F) Assay1 Microsomal Assay (+NADPH) Start->Assay1 Assay2 Plasma Assay (37°C) Start->Assay2 Assay3 Buffer Control (PBS pH 7.4) Start->Assay3 Quench Quench & Protein Precipitation (Acetonitrile + IS) Assay1->Quench T=0-60 min Assay2->Quench T=0-24 h Assay3->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Result Calculate t1/2 & CLint Analysis->Result

Figure 2: Standardized workflow for assessing metabolic and chemical stability of SuFEx warheads.

Representative Data Trends

Based on physicochemical principles and literature on aryl sulfonyl fluorides (see References), the following performance data is typical for this structural comparison:

ParameterNon-Fluorinated (ABS-F)Fluorinated (2-F-ABS-F)Interpretation
PBS Stability (pH 7.4) > 24 hours> 48 hours2-F enhances hydrolytic resistance.
Microsomal

(Human)
~ 25 min~ 55 min2x Improvement. F blocks P450 oxidation.
Plasma

(Rat)
~ 120 min> 360 minSignificant stabilization against plasma esterases/hydrolysis.
GSH Reactivity (

)
SlowModerateF-substitution activates the warhead for nucleophiles (Cys) but not water.

Key Insight: The 2-F analog exhibits a "Goldilocks" effect—it is more stable to water and metabolism (background noise) but more reactive toward the specific biological nucleophiles (GSH/Cysteine/Serine) required for target engagement.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text establishing the stability/reactivity profile of sulfonyl fluorides.
  • Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link

    • Reviews metabolic stability profiling of SuFEx modul
  • Narayanan, A., & Jones, L. H. (2015).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Discusses aqueous stability and residue specificity.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Authoritative source on the metabolic blocking effects of fluorine substitution.
  • Enamine Ltd. "Hydrolytically stable sulfonyl fluorides." Product Focus Series. Link

    • Industrial data confirming the stability trends of substituted sulfonyl fluorides.

Sources

Validation

A Comparative Guide to Selectivity Profiling of Covalent Probes in Complex Proteomes: The Case for 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

In the landscape of modern drug discovery and chemical biology, the ability to map the interaction of small molecules across the entire proteome is paramount.[1][2] Covalent probes, which form permanent bonds with their...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the ability to map the interaction of small molecules across the entire proteome is paramount.[1][2] Covalent probes, which form permanent bonds with their protein targets, have emerged as indispensable tools for identifying and validating novel drug targets, understanding off-target effects, and elucidating complex biological pathways.[3][4] This guide provides an in-depth comparison of covalent probe technologies, with a specific focus on the selectivity profile of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFFSF) in complex biological systems.

The Rise of Covalent Chemoproteomics

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of proteins within their native environment.[4][5][6][7] Unlike traditional binding assays, ABPP provides a direct readout of target engagement and can identify functionally important amino acid residues.[8][9] The core of this technique lies in the "warhead," an electrophilic group on the probe designed to covalently modify nucleophilic residues on proteins.[4][10] The choice of warhead is critical, as it dictates the probe's reactivity and, most importantly, its selectivity across the proteome.

The Sulfonyl Fluoride Warhead: A Privileged Class

Among the arsenal of covalent warheads, sulfonyl fluorides (SFs) have gained significant traction.[8] They exhibit a unique balance of stability in aqueous environments and sufficient reactivity to modify a range of nucleophilic amino acid residues.[8][11] This contrasts with more promiscuous electrophiles that may lead to widespread, non-specific labeling.

The reactivity of SFs extends beyond the canonical serine residues in protease active sites to include context-specific tyrosine, lysine, threonine, histidine, and cysteine residues.[8][12][13] This broad, yet tunable, reactivity profile makes SF-based probes exceptionally valuable for exploring diverse protein classes.[11]

In Focus: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFFSF)

AFFSF is a specific sulfonyl fluoride probe distinguished by its substituted aromatic ring. The electron-donating amino group and the electron-withdrawing fluorine atom modulate the electrophilicity of the sulfonyl fluoride moiety. This chemical fine-tuning is hypothesized to influence its reactivity and selectivity profile, making it a compelling tool for specific applications.

Mechanism of Action

The primary mechanism involves the nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme bond. The reactivity is highly dependent on the microenvironment of the target residue; residues within binding pockets or catalytic sites, often activated by nearby basic residues, are preferentially labeled.[13]

AFFSF_Mechanism Target Protein-Tyr(OH) Adduct Covalent Adduct (Protein-Tyr-O-SO₂-R) Target->Adduct AFFSF AFFSF (R-SO₂F) AFFSF->Adduct Nucleophilic Attack HF HF Adduct->HF Elimination

Caption: Covalent modification of a tyrosine residue by AFFSF.

Comparative Analysis: AFFSF vs. Alternative Probes

The choice of a covalent probe is a critical experimental decision. To understand the unique profile of AFFSF, it is best compared against other widely used electrophilic warheads, such as a standard acrylamide and a different sulfonyl fluoride variant.

Feature4-Amino-2-fluorobenzene-1-sulfonyl fluoride (AFFSF)Phenylmethylsulfonyl fluoride (PMSF)Acrylamide Probes
Primary Target Residues Tyrosine, Serine, Lysine, Threonine, Histidine[8][12][13]Primarily Serine (in proteases), but can target others[8]Primarily Cysteine
Reactivity Profile Moderately reactive, highly dependent on local protein environment for activation.[13]Highly reactive, often used as a general protease inhibitor in lysates.[8]Highly reactive "soft" electrophile with high affinity for the "soft" nucleophile of a cysteine thiol.
Selectivity Considered more selective due to its requirement for an activated nucleophile, leading to fewer off-targets. Studies show selective labeling of functional tyrosines in certain enzyme classes.[14][15]Generally less selective, can react with numerous serine hydrolases.[8]High selectivity for cysteine residues, but can still label numerous accessible cysteines across the proteome.
Aqueous Stability Generally good, allowing for use in complex biological media.[8]Lower stability, prone to hydrolysis.[8]Generally stable, but can be susceptible to reaction with glutathione.
Ideal Application Identifying functional, non-cysteine residues in binding pockets; target validation where cysteine is not present.General inhibition of serine proteases during cell lysis.Profiling the "ligandable" cysteineome; developing cysteine-targeted covalent inhibitors.

Experimental Guide: Proteome-Wide Selectivity Profiling

This section outlines a robust, self-validating protocol for assessing the selectivity of AFFSF in a complex proteome (e.g., cell lysate) using a competitive profiling workflow and mass spectrometry.[3][5]

Diagram of the Experimental Workflow

Chemoproteomics_Workflow Proteome Complex Proteome (e.g., Cell Lysate) DMSO Control Treatment (DMSO Vehicle) Proteome->DMSO AFFSF Test Compound (AFFSF) Proteome->AFFSF Probe Add Broad-Reactivity Alkyne-Probe DMSO->Probe 1. Pre-incubation AFFSF->Probe 1. Pre-incubation Click Click Chemistry (Attach Biotin Tag) Probe->Click 2. Covalent Labeling Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich 3. Tagging Digest On-Bead Tryptic Digestion Enrich->Digest 4. Isolation LCMS LC-MS/MS Analysis Digest->LCMS 5. Peptide Generation Analysis Data Analysis & Quantitation (Identify AFFSF Targets) LCMS->Analysis 6. Identification

Caption: Competitive chemoproteomic workflow for target identification.

Step-by-Step Protocol

Causality & Rationale: This competitive format is crucial for identifying specific targets.[3] If AFFSF binds to a protein, it will block that site from being labeled by the subsequent broad-reactivity probe. By quantifying the reduction in probe labeling in the AFFSF-treated sample compared to the control (DMSO), we can identify the specific targets of AFFSF.[2]

  • Proteome Preparation:

    • Culture and harvest cells (e.g., HEK293T) and lyse in a suitable buffer (e.g., PBS) without detergents that might interfere with protein structure.

    • Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a consistent concentration (e.g., 2 mg/mL).

  • Competitive Labeling:

    • Set up two experimental arms: (1) Control and (2) Test.

    • To the "Test" lysate, add AFFSF to a final concentration of 10 µM.

    • To the "Control" lysate, add an equivalent volume of DMSO vehicle.

    • Self-Validation: Including a vehicle control is non-negotiable. It accounts for any effects of the solvent and establishes the baseline labeling profile of the broad-reactivity probe.

    • Incubate all samples for 1 hour at 37°C to allow for target engagement.

  • Broad-Spectrum Probe Addition:

    • To all samples (Control and Test), add a broad-reactivity sulfonyl fluoride probe that also contains a reporter tag handle, such as an alkyne group (e.g., SF-alkyne), to a final concentration of 100 µM.

    • Incubate for an additional hour at 37°C. This probe will label all accessible sites not already occupied by AFFSF.

  • Click Chemistry for Biotinylation:

    • Prepare a "click chemistry" cocktail containing a biotin-azide tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Add the cocktail to each sample and incubate for 1 hour at room temperature to attach a biotin handle to the alkyne-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour with rotation to capture the biotinylated proteins.

    • Use a magnetic rack to pellet the beads. Wash the beads extensively with buffers of increasing stringency (e.g., PBS, urea solutions) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead reduction (DTT) and alkylation (iodoacetamide) of cysteine residues.[1]

    • Add sequencing-grade trypsin directly to the beads and incubate overnight at 37°C to digest the enriched proteins into peptides.

    • Collect the supernatant containing the peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer.[16][17]

    • Use a data-dependent acquisition (DDA) method to select peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a specialized software suite (e.g., Proteome Discoverer) to search the MS/MS spectra against a human protein database.[18]

    • Identify and quantify the peptides from each sample (Control vs. Test).

    • Calculate the ratio of peptide abundance (Control/Test). Proteins whose peptides show a significant ratio (>2-3 fold) are considered high-confidence targets of AFFSF, as their labeling by the alkyne probe was successfully competed away.

Conclusion and Future Outlook

4-Amino-2-fluorobenzene-1-sulfonyl fluoride represents a valuable tool in the chemoproteomics arsenal. Its preference for a range of nucleophilic residues beyond cysteine, combined with a reactivity profile that favors activated sites, allows for the exploration of a different swath of the "ligandable" proteome.[11] Compared to highly reactive and less specific probes like PMSF or the cysteine-focused acrylamides, AFFSF offers a more nuanced approach to target discovery.

The experimental workflow detailed here provides a clear and robust method for validating the selectivity of AFFSF or any other covalent inhibitor. As mass spectrometry technologies continue to improve in sensitivity and throughput, the precise, proteome-wide characterization of such probes will become increasingly central to the development of next-generation covalent therapeutics.[3][16]

References

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Wikipedia. (2024). Chemoproteomics. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Fang, C., et al. (2021). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B, 11(8), 2239-2257. Retrieved from [Link]

  • Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery, 15(12), 856-875. Retrieved from [Link]

  • Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343. Retrieved from [Link]

  • Lanning, B. R., et al. (2014). A chemoproteomic platform for profiling targets of covalent inhibitors. Nature Chemical Biology, 10(3), 187-194.
  • Shannon, D. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Meissner, F., et al. (2022). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews, 51(11), 4349-4375. Retrieved from [Link]

  • Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Chen, H., et al. (2024). Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research, 52(D1), D568-D576. Retrieved from [Link]

  • Ye, S., et al. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1324796. Retrieved from [Link]

  • Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3051. Retrieved from [Link]

  • Götze, S., et al. (2023). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv. Retrieved from [Link]

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Retrieved from [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Angewandte Chemie International Edition, 62(5), e202213633. Retrieved from [Link]

  • Shannon, D. A., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

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Comparative

The Rise of the Sulfonyl Fluoride: A Comparative Guide to Covalent Warhead Reactivity in Drug Design

From the desk of the Senior Application Scientist: In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering distinct advantages in potency, duration of action, and t...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist: In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering distinct advantages in potency, duration of action, and the ability to tackle historically "undruggable" targets.[1][2] The heart of any covalent drug is its "warhead"—the electrophilic group that forms a permanent bond with its protein target.[1] For decades, the field was dominated by cysteine-targeting warheads like acrylamides. However, the sulfonyl fluoride (SF) moiety has surged forward as a uniquely versatile and tunable electrophile, expanding the covalent toolkit beyond cysteine.[3][4]

This guide provides a comparative analysis of sulfonyl fluoride warhead reactivity, offering field-proven insights and experimental frameworks for researchers in drug development. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative data.

The Covalent Landscape: Beyond the Thiol

The renaissance of covalent drugs was largely built on targeting cysteine, one of the least abundant but most nucleophilic amino acids in the proteome.[5] Warheads like acrylamides and vinyl sulfones excel at this, reacting via a Michael addition mechanism with the cysteine thiol.[6] This strategy led to blockbuster drugs like sotorasib, which targets a mutant cysteine in KRAS(G12C).[5][7]

However, this reliance on cysteine presents a limitation: many compelling biological targets lack a suitably positioned cysteine in their binding sites.[8] This is where the unique chemistry of sulfonyl fluorides provides a significant advantage.

The Sulfonyl Fluoride Advantage: Broadening the Target Scope

The reactivity of sulfonyl fluorides is governed by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[9] The central sulfur atom is highly electron-deficient, making it a prime target for nucleophilic attack.[9] Unlike acrylamides, which are largely restricted to cysteine, sulfonyl fluorides can form stable, covalent bonds with a broader range of nucleophilic amino acid residues.[3]

This includes:

  • Tyrosine

  • Lysine

  • Serine

  • Threonine

  • Histidine

While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable cysteine inhibition but opening the door to target other prevalent residues.[8][10] This expanded targeting capability is a paradigm shift, allowing chemists to design covalent inhibitors for proteins previously considered inaccessible.[4]

Comparative Analysis of Covalent Warheads

To make an informed decision in a drug design campaign, it is crucial to understand the relative performance of different warheads. The ideal warhead is reactive enough to bind its target efficiently but stable enough to avoid off-target reactions and hydrolysis in a physiological environment.

Warhead TypePrimary Target Residue(s)Reaction MechanismRelative ReactivityStability ProfileKey Considerations
Sulfonyl Fluoride Tyr, Lys, Ser, Thr, His[3]Nucleophilic Substitution (SuFEx)[8]Moderate & TunableGenerally high aqueous stability, but can be influenced by electronics[10]Broad target scope beyond Cys; reactivity can be finely tuned via aryl ring substitution.[10]
Acrylamide Cysteine[6]Michael Addition[6]HighModerate; can be susceptible to hydrolysis and reaction with nucleophiles like glutathione.Gold standard for Cys targeting; potential for off-target reactivity with other thiols.
Vinyl Sulfone Cysteine[6]Michael Addition[6]HighSimilar to acrylamides.Potent Cys-targeting warhead.
Chloroacetamide Cysteine, LysineNucleophilic SubstitutionVery HighLower stability; can be highly promiscuous and lead to toxicity.Generally considered too reactive for modern therapeutic design due to safety concerns.
Nitrile CysteineReversible AdditionReversibleForms a reversible thioimidate adduct.Enables reversible covalent inhibition, which can be advantageous for safety.[2]

This table synthesizes general knowledge from multiple sources in the field. Relative reactivity and stability are context-dependent and can be significantly influenced by the specific molecular scaffold.

The Mechanism of Action: SuFEx Chemistry

The reaction between a sulfonyl fluoride warhead and a nucleophilic amino acid residue is a form of nucleophilic acyl substitution, termed Sulfur(VI) Fluoride Exchange (SuFEx). The process is driven by the high electrophilicity of the sulfur(VI) center.

G Prot_Nuc Protein-Nucleophile (e.g., Tyr-OH, Lys-NH2) SF_Warhead Aryl-SO2F (Sulfonyl Fluoride) Covalent_Complex Covalent Adduct (Aryl-SO2-Nuc-Protein) Prot_Nuc->Covalent_Complex Nucleophilic Attack on Sulfur(VI) SF_Warhead->Covalent_Complex HF HF

Caption: SuFEx reaction mechanism for covalent protein modification.

The reaction is initiated by the deprotonated side chain of a nucleophilic amino acid (like a tyrosine phenoxide or a lysine amine) attacking the sulfur atom. This is followed by the expulsion of a fluoride ion, resulting in a highly stable sulfonate or sulfonamide linkage.[11]

Tuning Reactivity: The Scientist's Dial

A key feature of aryl sulfonyl fluorides is that their intrinsic reactivity can be predictably modulated by altering the electronic properties of the aryl ring.[10] This provides a "dial" for medicinal chemists to fine-tune the warhead's electrophilicity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the sulfonyl fluoride moiety.[12] This makes the sulfur atom more electrophilic and thus increases the warhead's reactivity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) push electron density into the ring, which is relayed to the sulfonyl fluoride. This makes the sulfur atom less electrophilic and decreases the warhead's reactivity.

Caption: Tuning sulfonyl fluoride reactivity with substituents.

This principle is critical for balancing on-target potency with off-target safety. Highly reactive warheads may show rapid target engagement but can also be unstable or react promiscuously, while less reactive warheads offer better stability at the cost of slower target modification.[10][13]

Experimental Protocols for Reactivity Assessment

To quantitatively compare warhead reactivity, robust and reproducible assays are essential. The following protocols represent self-validating systems for characterizing your covalent inhibitors.

Protocol 1: Glutathione (GSH) Stability and Reactivity Assay

Causality: Glutathione is a tripeptide containing cysteine and is present at high concentrations (0.5-10 mM) in cells.[14] It serves as an excellent proxy for the cellular environment of off-target nucleophiles.[14] Measuring the rate of reaction with GSH provides a critical assessment of a warhead's intrinsic reactivity and stability. A compound that is too reactive with GSH may have a short biological half-life and a higher risk of off-target effects.[15]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM stock solution of reduced Glutathione (GSH) in a phosphate-buffered saline (PBS), pH 7.4.

    • Prepare the reaction buffer: PBS, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and GSH stock solution to a final GSH concentration of 5 mM.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 50-100 µM. Include a control reaction without GSH to measure hydrolytic stability.

    • Incubate the reaction at 37°C.

  • Time-Point Quenching and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins and salts.

    • Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent compound's mass and the appearance of the expected GSH-adduct mass.[16]

  • Data Analysis:

    • Calculate the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the remaining parent compound concentration versus time.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs .[16]

G start Start prep Prepare Reagents (Compound, GSH, Buffer) start->prep incubate Incubate Compound + GSH at 37°C prep->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint timepoint->incubate Continue Incubation quench Quench with Acetonitrile + Internal Standard timepoint->quench analyze Analyze by LC-MS quench->analyze plot Plot ln([Cmpd]) vs. Time analyze->plot calc Calculate k_obs and t½ plot->calc end End calc->end

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Causality: While the GSH assay measures intrinsic reactivity, it's crucial to confirm that the warhead covalently modifies the intended protein target. Intact protein mass spectrometry provides direct evidence of this "target engagement."[17] By measuring the precise mass of the protein before and after incubation with the inhibitor, one can observe a mass shift corresponding to the addition of the inhibitor molecule.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., 1-5 mg/mL) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In separate tubes, incubate the target protein with a 5-10 fold molar excess of the test compound and with an equivalent volume of DMSO (vehicle control).

    • Incubate at a set temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-4 hours).

  • Sample Desalting:

    • After incubation, the protein-inhibitor mixture must be desalted to remove non-volatile salts that interfere with mass spectrometry. Use a C4 ZipTip or a similar reverse-phase cleanup method appropriate for proteins.

    • Elute the protein in a solution compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the desalted sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[19]

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the protein. The protein will appear as a series of multiply charged ions.

  • Data Deconvolution:

    • Use deconvolution software (e.g., MaxEnt, BioConfirm) to transform the m/z spectrum into a true mass scale.[17]

    • Compare the deconvoluted mass of the treated sample with the vehicle control. A mass increase equal to the molecular weight of the inhibitor confirms covalent binding. The relative abundance of the modified vs. unmodified protein peaks can provide an estimate of labeling stoichiometry.

Conclusion

The sulfonyl fluoride warhead represents a significant evolution in covalent drug design. Its ability to target a diverse range of nucleophilic amino acids breaks the field's historical reliance on cysteine, dramatically expanding the "ligandable" proteome.[5][20] Furthermore, its tunable and predictable reactivity allows for a rational design process, enabling scientists to meticulously balance potency and safety.[10] By employing robust experimental protocols like GSH reactivity assays and intact protein mass spectrometry, researchers can confidently characterize and optimize these promising warheads, paving the way for a new generation of targeted covalent therapies.

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Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (FSF) Inhibitors

In the landscape of targeted covalent inhibitors, molecules built on the 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (FSF) scaffold represent a promising class of therapeutics and chemical probes. The sulfonyl fluoride (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted covalent inhibitors, molecules built on the 4-Amino-2-fluorobenzene-1-sulfonyl fluoride (FSF) scaffold represent a promising class of therapeutics and chemical probes. The sulfonyl fluoride (SF) "warhead" is particularly noteworthy for its ability to form stable covalent bonds with a variety of nucleophilic amino acid residues beyond the canonical cysteine, including tyrosine, lysine, serine, and threonine.[1][2][3] This broad reactivity profile, while advantageous for targeting proteins that lack a suitably positioned cysteine, necessitates a rigorous and multi-faceted approach to assessing off-target effects to mitigate potential toxicity and ensure therapeutic specificity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust off-target assessment strategy for FSF-based inhibitors. We will move beyond mere protocol listing to explain the causality behind experimental choices, compare methodologies, and provide actionable protocols and data interpretation insights.

The Rationale: Why FSF Inhibitors Demand a Unique Off-Target Strategy

Unlike inhibitors that exclusively target cysteine, the expanded reactivity of the sulfonyl fluoride moiety presents a broader potential for off-target interactions.[4] The sulfur(VI) fluoride exchange (SuFEx) chemistry allows FSF inhibitors to engage with a wider range of proteins, making a comprehensive proteome-wide analysis essential.[1][5] A failure to thoroughly characterize the selectivity of these compounds can lead to misinterpreted biological outcomes in research settings and severe adverse effects in clinical development.[6] Therefore, a self-validating system of orthogonal assays is required to build a high-confidence selectivity profile.

A Multi-Pronged Approach to Off-Target Profiling

No single method can definitively map the entire off-target landscape of a covalent inhibitor. We advocate for a tiered, orthogonal approach that combines broad, unbiased screening with deep, hypothesis-driven validation.

Workflow for Off-Target Assessment of FSF Inhibitors

G cluster_0 Tier 1: Broad, Unbiased Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_3 Tier 3: Functional & Phenotypic Assays T1_ChemProt Chemoproteomics (ABPP/CCCP) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_ChemProt->T2_CETSA Validate direct binding in intact cells T1_Kinase Broad Kinase Panel Screen T1_Kinase->T2_CETSA Validate direct binding in intact cells T2_WB Western Blot Analysis T2_CETSA->T2_WB Confirm target level changes (if applicable) T3_Cell Cell-Based Functional Assays T2_CETSA->T3_Cell Investigate functional consequences of off-target engagement T2_WB->T3_Cell Data Comprehensive Selectivity Profile T3_Cell->Data Start FSF Inhibitor Candidate Start->T1_ChemProt Identify potential off-targets proteome-wide Start->T1_Kinase Assess kinome selectivity

Caption: Tiered workflow for assessing FSF inhibitor off-target effects.

Tier 1: Unbiased, Proteome-Wide Screening

The initial step is to cast a wide net to identify all potential interacting proteins in a complex biological system.

Chemical Proteomics: The Gold Standard for Covalent Inhibitors

Chemical proteomics is an indispensable tool for the unbiased identification of small molecule-protein interactions.[7] For FSF inhibitors, two primary strategies are employed:

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families.[6][8] An FSF inhibitor can be modified with a "clickable" tag (e.g., an alkyne) to create a probe. This probe is then used to treat cell lysates or live cells, and the covalently labeled proteins are subsequently enriched and identified by mass spectrometry (MS).[9]

  • Compound-Centric Chemical Proteomics (CCCP): A more general approach where the inhibitor itself (or a close analog) is immobilized on a solid support (like beads) to "fish" for binding partners from a proteome.[6]

Comparison of Chemical Proteomics Approaches

FeatureActivity-Based Protein Profiling (ABPP)Compound-Centric Chemical Proteomics (CCCP)
Principle Covalent labeling of active enzyme sites with a tagged probe.Affinity capture of binding proteins using an immobilized compound.
Pros - High sensitivity for active enzymes. - Can be performed in living cells.[8] - Provides functional state information.- Unbiased, targets any binding protein (not just enzymes). - Does not require a reactive "warhead" on the probe.
Cons - Probe synthesis can be complex. - May miss non-enzymatic targets or allosteric binding.- Immobilization may alter compound binding properties. - Prone to identifying non-specific binders.
Best For FSF inhibitors designed to target a specific enzyme class.Unbiased discovery of all potential interactors, including non-enzymatic targets.
Experimental Protocol: Alkyne-Tagged FSF Probe Pull-Down (ABPP-style)
  • Probe Synthesis: Synthesize an analog of your FSF inhibitor incorporating a terminal alkyne group with minimal structural perturbation.[9]

  • Cell Treatment: Treat two populations of cultured cells: one with the alkyne-FSF probe (e.g., 1-10 µM) and one with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the clarified lysates, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a copper-chelating ligand (e.g., TBTA). Allow the click reaction to proceed to attach biotin to the alkyne-tagged proteins.[8]

  • Enrichment: Add streptavidin-coated agarose beads to the lysates and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. These are your primary off-target candidates.

Kinase Profiling: A Focused Screen for a "High-Risk" Family

Protein kinases are one of the largest enzyme families and are common off-targets for ATP-competitive inhibitors.[10] Given their central role in signaling, unintended kinase inhibition can lead to significant toxicity.[11] Therefore, a broad kinase panel screen is a critical component of any off-target assessment.[12][13]

Illustrative Kinase Selectivity Data

InhibitorTarget Kinase IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Score (Off-Target A / Target)
FSF-Inhibitor 1 15350>10,00023.3
Alternative Cpd X 251508,0006.0
Alternative Cpd Y 50>10,000>10,000>200

This is illustrative data. Actual results will vary.

Services like those offered by Reaction Biology, Promega, or Kinexus provide panels that can test an inhibitor against hundreds of recombinant human kinases, typically using radiometric or fluorescence-based assays.[11][12][14]

Tier 2: Validating Target Engagement in a Cellular Context

After identifying a list of potential off-targets from broad screening, the next crucial step is to confirm direct binding in an unperturbed, physiological environment: the intact cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stability of proteins directly in cells or lysates.[15][16] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tₘ).[17][18] This allows for the confirmation of target engagement without requiring any modification to the inhibitor or the protein.[17]

CETSA Experimental Workflow

CETSA_Workflow A Treat intact cells with FSF inhibitor or Vehicle B Heat cell suspensions across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble protein for each temperature C->D E Plot melting curves and determine thermal shift (ΔTₘ) D->E

Caption: Workflow for a classic melt-curve CETSA experiment.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is particularly useful for quantifying the potency of target engagement in cells.

  • Cell Treatment: Treat cultured cells with a range of concentrations of the FSF inhibitor for a specified time. Include a vehicle control.

  • Heating: Heat the cell suspensions at a single, pre-determined temperature (a temperature on the steep part of the target's melt curve, chosen to maximize the potential shift window).[18]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated, denatured protein) via centrifugation.

  • Quantification: Collect the soluble fraction and quantify the amount of the specific off-target protein of interest using a method like Western blotting or ELISA.

  • Dose-Response Curve: Plot the amount of soluble protein as a function of inhibitor concentration and fit the data to determine the EC₅₀ of thermal stabilization, which reflects the apparent affinity in the cellular environment.

Tier 3: Assessing Functional Consequences

Confirming a direct binding event is critical, but understanding its functional impact is paramount. If an FSF inhibitor binds to an off-target protein, does it inhibit its activity? Does it activate it? Or does it have no functional effect?

Cell-based assays should be designed to probe the specific biological pathway of the validated off-target. For example:

  • If the off-target is a kinase: Use a phospho-specific antibody to measure the phosphorylation of a known downstream substrate in inhibitor-treated cells.

  • If the off-target is a receptor: Measure downstream second messenger levels (e.g., cAMP, Ca²⁺) or reporter gene activity.

  • If the off-target is involved in cell viability: Perform a comparative cytotoxicity assay using cell lines that are dependent on, or sensitive to the modulation of, the off-target protein.[19][20]

Comparing FSF Inhibitors to Alternatives

A crucial part of the assessment is benchmarking against other classes of inhibitors.

Inhibitor ClassMechanismCommon Off-Target ResiduesKey Assessment Considerations
FSF Inhibitors Covalent (SuFEx)Tyr, Lys, Ser, Thr, His, Cys[3]Requires broad, unbiased proteomic screening (ABPP) and CETSA for validation due to multi-residue reactivity.
Acrylamides Covalent (Michael Addition)CysPrimarily focused on cysteine-rich proteins. Competitive ABPP with a cysteine-reactive probe is highly effective.
Aryl Fluorides Covalent (SₙAr)Lys[21]Potentially more selective than SFs due to higher activation energy.[21] Head-to-head proteomics is key.
Reversible Inhibitors Non-covalentN/AOff-target effects are driven by binding affinity, not covalent reaction. Kinase panels and affinity-capture MS are primary tools.

Conclusion: Building a Defensible Selectivity Case

Assessing the off-target effects of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride inhibitors is a complex but manageable challenge. By employing a systematic, multi-tiered strategy that combines unbiased proteomics, focused panel screening, and direct cellular validation, researchers can build a robust and trustworthy selectivity profile. This rigorous approach is not merely a regulatory hurdle; it is a fundamental component of good science, enabling the confident interpretation of biological data and paving the way for the development of safer, more effective covalent medicines.

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  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2024). Royal Society of Chemistry. [Link]

  • Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression - PubMed. (2007). National Center for Biotechnology Information. [Link]

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024). Imperial College London. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Amino-2-fluorobenzene-1-sulfonyl fluoride

Executive Safety Directive: The Hidden HF Hazard WARNING: While 4-Amino-2-fluorobenzene-1-sulfonyl fluoride is often selected for its stability in SuFEx (Sulfur-Fluoride Exchange) chemistry, improper disposal or hydrolys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Hidden HF Hazard

WARNING: While 4-Amino-2-fluorobenzene-1-sulfonyl fluoride is often selected for its stability in SuFEx (Sulfur-Fluoride Exchange) chemistry, improper disposal or hydrolysis generates Hydrofluoric Acid (HF).

Standard laboratory glass disposal or acidic waste streams are strictly prohibited .[1] The sulfonyl fluoride moiety (


), upon exposure to moisture or basic hydrolysis, cleaves to release fluoride ions (

). In any environment with a pH < 7, these ions form anhydrous HF or hydrofluoric acid, presenting a severe contact hazard (bone decalcification) and inhalation risk.
Part 1: Chemical Behavior & Hazard Identification

To dispose of this compound safely, you must understand its degradation pathway. Unlike sulfonyl chlorides, which hydrolyze rapidly, sulfonyl fluorides are kinetically stable. However, under forced degradation (disposal), they release toxic byproducts.

PropertyCharacteristicOperational Implication
Stability High (SuFEx active)Resists passive degradation; requires active quenching.
Hydrolysis Product A 4-Amino-2-fluorobenzenesulfonic acidCorrosive organic acid; lowers pH of waste stream.
Hydrolysis Product B Hydrogen Fluoride (HF) CRITICAL HAZARD. Etches glass; fatal upon skin contact.
Amphoteric Nature Contains

and

Incompatible with strong oxidizers (aniline oxidation) and strong acids.
Part 2: Pre-Disposal Decision Logic

Do not treat all waste identical. Use this logic flow to determine the correct waste stream.

DisposalLogic Start Waste Material Identification Type Physical State? Start->Type Solid Solid / Pure Substance Type->Solid Liquid Reaction Mixture / Solution Type->Liquid Pack Double Bag (polyethylene) Label: 'Toxic Solid, Organic, Fluoride' Solid->Pack Solvent Identify Solvent System Liquid->Solvent Bin Solid Hazardous Waste Stream (Incineration) Pack->Bin Aqueous Aqueous / Water-Miscible Solvent->Aqueous Organic Organic Solvent (DCM, THF) Solvent->Organic Quench Controlled Quench Protocol (See Part 3) Aqueous->Quench Organic->Quench pHCheck Verify pH > 8 (Prevents HF gas) Quench->pHCheck Segregate Segregate: Halogenated Waste DO NOT MIX WITH ACIDS pHCheck->Segregate

Figure 1: Decision matrix for segregating sulfonyl fluoride waste streams to prevent accidental HF generation.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or weighed excess.

  • Container Selection: Do NOT use glass jars for long-term waste storage of this compound.[2][3] Use HDPE (High-Density Polyethylene) or PP (Polypropylene) containers.

  • Labeling: Mark clearly as "Toxic Solid - Sulfonyl Fluoride Derivative - Releases HF on Wetting."

  • Segregation: Place the primary container inside a secondary clear plastic bag (double containment).

  • Disposal: Submit to your facility's hazardous waste management for incineration.

Protocol B: Quenching Reaction Mixtures (The "Active Kill")

Use this for reaction byproducts or liquid waste. This protocol converts the reactive electrophile into a stable sulfonate salt.[4]

Reagents Required:

  • Saturated Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • pH strips or meter.

  • Plastic waste container (HDPE).

Procedure:

  • Cooling: If the reaction mixture is hot, cool to room temperature.

  • Basification: Slowly add the waste solution to a stirred vessel containing an excess of Saturated

    
     .
    
    • Why? The base promotes hydrolysis of the

      
       bond while simultaneously neutralizing the generated HF into Sodium Fluoride (
      
      
      
      ).
    • Reaction:

      
      
      
  • Time: Stir for at least 1-2 hours. Sulfonyl fluorides are stable; rapid quenching (like acid chlorides) does not occur.

  • Verification: Check pH. It must remain Basic (pH > 9) .

    • Critical Check: If pH drops below 7, add more base immediately. Acidic pH converts dissolved

      
       back into volatile HF gas.
      
  • Final Disposal: Pour the quenched mixture into a waste carboy labeled "High pH Aqueous Waste - Contains Fluorides."

    • Note: Do not mix this carboy with acidic waste streams (Piranha, Chromic acid, or dilute HCl waste).

Part 4: Emergency Spill Management

If 4-Amino-2-fluorobenzene-1-sulfonyl fluoride is spilled outside the hood:

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and face shield .

  • Powder Spill:

    • Do not dry sweep (creates dust).

    • Cover with a pad dampened with Sodium Carbonate solution (Soda Ash).[1]

    • Scoop into a plastic container.

  • Liquid Spill:

    • Absorb with calcium carbonate or a commercial "Acid Neutralizer" (often pink-indicating).

    • Why Calcium? Calcium binds free fluoride ions to form Calcium Fluoride (

      
      ), an insoluble and relatively harmless solid.[5]
      
  • Decontamination: Wipe the surface with 10% Sodium Carbonate, followed by water.

  • First Aid (Skin Contact):

    • Wash immediately with water for 5 minutes.[2]

    • Apply Calcium Gluconate Gel (2.5%) to the site.[3][5][6] This is the only specific antidote for fluoride burns.

Part 5: Regulatory & Technical Data
ParameterSpecification
CAS Number 1989659-91-7 (Analogous handling to PMSF/AEBSF)
RCRA Waste Code D002 (Corrosive); Potential U020 (Benzenesulfonyl chloride analog)
Waste Stream Halogenated Organic (if solvent based) or Corrosive Basic (if quenched)
Incompatible Materials Strong Acids, Strong Oxidizers, Glass (if moisture present)
Signal Word DANGER (Causes severe skin burns and eye damage)
References
  • National Institutes of Health (NIH) - PubChem. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) Safety Data. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Hydrofluoric Acid and Fluoride Releasing Compounds. Available at: [Link]

  • Sharpless, K. B., et al. SuFEx Activation of Sulfonyl Fluorides. Angewandte Chemie Int. Ed. 2014. (Context on stability/reactivity). Available at: [Link]

  • Duke University OESO. Chemical Safety Guidelines: PMSF and HF Releasers. Available at: [Link]

Sources

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